molecular formula C9H11NO2 B3118156 Methyl 2-(phenylamino)acetate CAS No. 23284-84-6

Methyl 2-(phenylamino)acetate

Cat. No.: B3118156
CAS No.: 23284-84-6
M. Wt: 165.19 g/mol
InChI Key: SZJUWKPNWWCOPG-UHFFFAOYSA-N
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Description

Methyl 2-(phenylamino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound Phenylglycine methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJUWKPNWWCOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Methyl 2-(phenylamino)acetate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(phenylamino)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating this compound in Modern Synthesis

This compound, also known as methyl anilinoacetate or N-phenylglycine methyl ester, is a vital molecular scaffold in the landscape of organic synthesis. While not an end-product itself, its strategic value lies in its role as a versatile intermediate. The molecule incorporates a secondary amine, an aromatic ring, and an ester functional group, providing multiple reaction sites for building more complex molecular architectures. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and handling protocols, designed for researchers and professionals in drug discovery and chemical development. Its application is particularly notable in the synthesis of bioactive compounds, including potential anti-inflammatory and analgesic agents, as well as in the development of novel dyes and pigments.[1]

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical analysis. This compound is cataloged under several identifiers, with its structural and molecular data providing the basis for its physical and chemical behavior.

  • IUPAC Name: methyl 2-anilinoacetate[2]

  • Synonyms: methyl N-phenylglycinate, N-Phenylglycine methyl ester, methyl anilinoacetate[2]

  • CAS Number: 23284-84-6

  • Molecular Formula: C₉H₁₁NO₂[2]

  • Molecular Weight: 165.19 g/mol [2]

  • Chemical Structure: Chemical Structure of this compound

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory applications.

PropertyValueSource
Molecular Weight 165.19 g/mol PubChem[2]
Molecular Formula C₉H₁₁NO₂PubChem[2]
Physical Form SolidSigma-Aldrich
Polar Surface Area 38.3 ŲPubChem[2]
InChI Key SZJUWKPNWWCOPG-UHFFFAOYSA-NSigma-Aldrich

Spectroscopic Profile

Characterization is critical for verifying the identity and purity of a synthesized compound. The following spectral data are characteristic of this compound.

  • ¹³C NMR Spectroscopy: The spectrum is available for reference in established databases.[2] Key expected signals would include those for the carbonyl carbon of the ester, the methyl group carbon, the methylene carbon, and distinct signals for the aromatic carbons of the phenyl ring.

  • Mass Spectrometry (MS): GC-MS data are available, providing fragmentation patterns that are crucial for structural confirmation during reaction monitoring or final product analysis.[2] The molecular ion peak [M]+ would be expected at m/z ≈ 165.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information.[2] Key absorptions include the N-H stretch of the secondary amine, C=O stretch of the ester, and C-N and C-O single bond stretches, as well as characteristic peaks for the aromatic ring.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional components: the secondary amine, the ester, and the phenyl group. Understanding the interplay of these groups is essential for designing synthetic routes.

Diagram: Reactivity Map

G cluster_molecule This compound cluster_sites Reactive Sites cluster_reactions Potential Reactions main C₉H₁₁NO₂ amine Secondary Amine (N-H) main->amine ester Ester (-COOCH₃) main->ester ring Aromatic Ring (C₆H₅) main->ring alkylation N-Alkylation / Acylation amine->alkylation Nucleophilic Attack hydrolysis Ester Hydrolysis ester->hydrolysis Saponification substitution Electrophilic Aromatic Substitution ring->substitution Friedel-Crafts, Nitration, etc.

Caption: Key reactive sites on the this compound molecule.

  • Nucleophilicity of the Secondary Amine: The nitrogen atom is a potent nucleophile, making it the primary site for further functionalization. It readily undergoes N-alkylation or N-acylation, allowing for the extension of the molecular chain or the introduction of new functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • Ester Group Transformations: The methyl ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, N-phenylglycine. This transformation is often a key step in preparing active pharmaceutical ingredients where a free carboxylic acid is required for biological activity.

  • Aromatic Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). The -NH- group is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions.

Experimental Protocol: Synthesis

The most direct and common method for synthesizing this compound is through the nucleophilic substitution of a haloacetate ester with aniline. This protocol is a robust and scalable method for laboratory preparations.

Principle of Synthesis

This procedure relies on the Sₙ2 reaction between aniline, acting as the nucleophile, and methyl 2-bromoacetate, the electrophile. A mild base, such as potassium carbonate, is used as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base while not interfering with the nucleophile.

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output aniline Aniline mix Combine & Stir (Room Temp) aniline->mix bromoacetate Methyl 2-bromoacetate bromoacetate->mix base K₂CO₃ (Base) base->mix solvent Acetonitrile (Solvent) solvent->mix reflux Heat to Reflux (Monitor by TLC) mix->reflux workup Work-up (Filter, Evaporate) reflux->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure Methyl 2-(phenylamino)acetate purify->product

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.

  • Addition of Electrophile: While stirring the mixture at room temperature, add methyl 2-bromoacetate (1.1 eq.) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aniline spot and the appearance of a new product spot indicates progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the pure solid product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

  • Hazard Classification: this compound is classified with the GHS07 pictogram, indicating it can be a health hazard.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.

References

Methyl 2-(phenylamino)acetate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 2-(phenylamino)acetate, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, synthesis, reactivity, and burgeoning applications of this compound, with a focus on its role as a scaffold for novel therapeutic agents.

Core Compound Identification and Properties

This compound, also known by its synonyms Methyl N-phenylglycinate or Methyl 2-anilinoacetate, is a secondary amine and an ester derivative of the amino acid glycine. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 23284-84-6[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name methyl 2-anilinoacetate[1]
Appearance Typically a solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents)

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a haloacetate ester with aniline. The secondary amine is formed by the displacement of a halide by the primary amine, aniline.

Conceptual Synthesis Workflow

The general transformation involves the N-alkylation of aniline with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, often in the presence of a weak base to neutralize the hydrohalic acid byproduct.

cluster_reactants Reactants & Reagents cluster_products Products Aniline Aniline Reaction N-Alkylation Aniline->Reaction Haloacetate Methyl Chloroacetate or Methyl Bromoacetate Haloacetate->Reaction Base Base (e.g., NaHCO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product This compound Byproduct Salt Byproduct (e.g., NaCl, KBr) Reaction->Product Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Aniline

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Aniline (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add aniline and anhydrous acetonitrile.

  • Add potassium carbonate to the stirred solution.

  • Slowly add methyl bromoacetate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from the reactivity of its secondary amine and ester functionalities. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.

N-Acylation and N-Alkylation Reactions

The secondary amine can be readily acylated or further alkylated, providing a modular approach to a diverse range of derivatives. These transformations are fundamental in constructing libraries of compounds for biological screening.

cluster_acylation N-Acylation cluster_alkylation N-Alkylation Start This compound AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) Start->AcylatingAgent + Base AlkylatingAgent Alkylating Agent (e.g., Alkyl Halide) Start->AlkylatingAgent + Base AcylatedProduct N-Acylated Product AcylatingAgent->AcylatedProduct AlkylatedProduct N-Alkylated Product AlkylatingAgent->AlkylatedProduct

Caption: Derivatization pathways of this compound.

Experimental Protocol: N-Acetylation

This protocol details the N-acetylation of the phenylamino group.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride to the reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

Applications in Drug Discovery and Development

The phenylamino scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a key starting material for the synthesis of derivatives with therapeutic potential.

Anticancer and Kinase Inhibition

Derivatives of the phenylamino core have demonstrated significant potential as anticancer agents by targeting various protein kinases.

  • MNK2 Inhibition: Phenylaminopyrimidine derivatives have been identified as potent inhibitors of the MAP kinase-interacting kinase 2 (MNK2), which is implicated in tumorigenesis through the phosphorylation of eIF4E.[2] Inhibition of this pathway can lead to reduced expression of anti-apoptotic proteins like Mcl-1 and promote apoptosis in cancer cells.[2]

  • mTOR Inhibition: Certain 2-phenylamino-1,4-naphthoquinone derivatives have been shown to possess antiproliferative activity against cancer cells, with evidence suggesting inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[3]

  • Anti-Glioblastoma Activity: N-2-(phenylamino)benzamide derivatives have been designed as dual inhibitors of Topoisomerase I (Topo I) and COX-2, showing promise as anti-glioblastoma agents.[4][5] These compounds have been shown to downregulate key signaling molecules such as PGE₂, VEGF, and STAT3 in preclinical models.[5]

Neurodegenerative Diseases

The phenylamino scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

  • MAO-B and GSK3β Inhibition: 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6] Some of these compounds also exhibit inhibitory activity against glycogen synthase kinase 3β (GSK3β), a kinase implicated in the pathology of Alzheimer's disease.[6]

Illustrative Signaling Pathway in Cancer

The following diagram illustrates a simplified signaling pathway that can be targeted by phenylamino-based kinase inhibitors.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E P Translation Protein Translation (e.g., Mcl-1) eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Inhibitor Phenylamino-based MNK Inhibitor Inhibitor->MNK

Caption: MAPK signaling pathway and the inhibitory action of a phenylamino-based MNK inhibitor.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of the phenylamino scaffold and position this compound as a key starting material for the development of next-generation therapeutics.

References

Introduction: The Strategic Importance of Methyl 2-(phenylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(phenylamino)acetate from Aniline

This compound, also known as Methyl N-phenylglycinate, is a pivotal intermediate in the landscape of organic synthesis. Its structural motif, featuring a secondary amine linked to an acetate group and an aromatic ring, makes it a versatile building block for a range of high-value compounds. It is particularly crucial in the development of pharmaceuticals, such as anti-inflammatory and analgesic agents, as well as in the creation of dyes and pigments.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of its primary synthesis mechanism, offering field-proven insights into protocol optimization and troubleshooting.

Core Synthesis Pathway: The N-Alkylation of Aniline

The most direct and widely employed method for synthesizing this compound is the N-alkylation of aniline. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Underpinnings

The core of the reaction involves the nucleophilic attack of the nitrogen atom in aniline on the electrophilic α-carbon of a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline initiates an attack on the electron-deficient carbon atom bonded to the halogen.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently as the C-Halogen bond is breaking.

  • Product Formation & Acid Byproduct: The halide ion is displaced as a leaving group, resulting in the formation of a protonated form of the target ester. This intermediate is then deprotonated by a base present in the reaction mixture to yield the final product, this compound.

The presence of a base is non-negotiable in this synthesis. It serves to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction. Without a base, the acid would protonate the starting aniline, forming an anilinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction.

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// Nodes Aniline [label="Aniline\n(Nucleophile)"]; Haloacetate [label="Methyl Chloroacetate\n(Electrophile)"]; Base [label="Base\n(e.g., NaHCO₃)", shape=ellipse, fillcolor="#E8F0FE"]; Reaction [label="Sₙ2 Reaction\n(Solvent: Acetonitrile)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#CEEAD6"]; Byproduct [label="Salt Byproduct\n(e.g., NaCl + H₂O + CO₂)", shape=ellipse, fillcolor="#FAD2CF"];

// Edges Aniline -> Reaction; Haloacetate -> Reaction; Base -> Reaction [label=" Acid Scavenger"]; Reaction -> Product [label=" Primary Product"]; Reaction -> Byproduct [label=" Neutralization\n Products"]; } ends_dot Caption: Overall workflow for the SN2 synthesis of this compound.

Field-Proven Experimental Protocol

This protocol represents a robust and validated methodology for the laboratory-scale synthesis of this compound.

Materials & Reagents:

  • Aniline

  • Methyl Chloroacetate

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Iodide (NaI) (optional, as a catalyst)[2][3]

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq), sodium bicarbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq). Add acetonitrile to form a stirrable slurry. The use of sodium iodide can enhance the reaction rate by in-situ formation of the more reactive iodoacetate (Finkelstein reaction).[3]

  • Addition of Alkylating Agent: Begin stirring the mixture and add methyl chloroacetate (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to 80°C (reflux) and maintain for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine. This removes any remaining inorganic impurities and water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Data Summary: Key Reaction Parameters

ParameterRecommended Value/ReagentRationale / Causality
Aniline:Haloacetate Ratio 1 : 1.2A slight excess of the alkylating agent ensures complete consumption of the starting aniline.
Base Sodium Bicarbonate (NaHCO₃)A mild, inexpensive, and effective base that is easily removed during work-up.[3]
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 mechanism.[3]
Catalyst Sodium Iodide (NaI)Catalyzes the reaction by converting the chloroacetate to the more reactive iodoacetate in situ.[2]
Temperature 80 °C (Reflux)Provides sufficient thermal energy to overcome the activation energy barrier, driving the reaction to completion in a reasonable timeframe.[3]
Reaction Time 12-16 hoursEnsures high conversion of the starting materials. Monitor by TLC for optimal timing.

Troubleshooting and Mechanistic Considerations

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Primary Side Reaction: Dialkylation

The most common side product is the result of dialkylation. The product, this compound, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of methyl chloroacetate.

  • Causality: The nitrogen in the product is still nucleophilic and can compete with the starting aniline for the alkylating agent.

  • Mitigation Strategy: This side reaction can be minimized by altering the stoichiometry. Using a slight excess of aniline relative to the methyl haloacetate ensures the alkylating agent is consumed primarily by the more abundant starting material.

dot digraph "Troubleshooting_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Analysis of Crude Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield of Desired Product", fillcolor="#FAD2CF"]; Dialkylation [label="Presence of Dialkylated Impurity", fillcolor="#FAD2CF"];

// Potential Causes Cause1 [label="Incomplete Reaction", shape=ellipse]; Cause2 [label="Ineffective Base", shape=ellipse]; Cause3 [label="Excess Alkylating Agent", shape=ellipse];

// Solutions Solution1 [label="Increase Reaction Time/Temp", fillcolor="#CEEAD6"]; Solution2 [label="Verify Base Stoichiometry &\n Reactivity", fillcolor="#CEEAD6"]; Solution3 [label="Use Excess Aniline", fillcolor="#CEEAD6"];

// Edges Start -> LowYield; Start -> Dialkylation; LowYield -> Cause1 [label=" Check TLC"]; LowYield -> Cause2 [label=" Check pH"]; Dialkylation -> Cause3 [label=" Check Stoichiometry"]; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } ends_dot Caption: A logical guide for troubleshooting common issues in the synthesis.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet or doublet for the methylene protons (~3.9 ppm), and multiplets in the aromatic region (6.6-7.2 ppm) corresponding to the phenyl ring protons. A broad singlet corresponding to the N-H proton would also be present.[4]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the addition of the methyl acetate group to the aniline.

  • Infrared (IR) Spectroscopy: Key stretches include the N-H band (around 3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the ester (around 1735 cm⁻¹).

Conclusion

The N-alkylation of aniline with methyl haloacetate is a reliable and scalable method for producing this compound. A thorough understanding of the SN2 mechanism, the critical role of the base, and the potential for dialkylation allows the research scientist to optimize reaction conditions for high yield and purity. This foundational knowledge is essential for leveraging this key intermediate in the synthesis of more complex and valuable molecules for the pharmaceutical and chemical industries.

References

The Solubility Profile of Methyl 2-(phenylamino)acetate in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that dictates its behavior throughout the entire development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2] Methyl 2-(phenylamino)acetate, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, is no exception.[3] An in-depth understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and developing stable formulations.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers researchers and drug development professionals a robust framework for predicting solubility behavior, detailed protocols for its experimental determination, and insights into the practical application of this critical data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a powerful, albeit qualitative, guide for predicting solubility.[4][5][6][7] This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. The solubility of a substance is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Structure of this compound (C₉H₁₁NO₂)

To understand its solubility, we must first analyze the structure of this compound:

  • PubChem CID: 571509

  • Molecular Weight: 165.19 g/mol

  • Key Functional Groups:

    • Phenyl Ring (C₆H₅): A large, non-polar, hydrophobic region.

    • Amine Group (-NH-): A polar group capable of acting as a hydrogen bond donor.

    • Ester Group (-COOCH₃): A polar group with hydrogen bond acceptor sites (the carbonyl and ether oxygens).

This amphiphilic nature—possessing both polar and non-polar regions—suggests that this compound will not exhibit extreme solubility behavior but will instead have a nuanced profile across various solvent classes.

The Role of Intermolecular Forces
  • Hydrogen Bonding: The amine group can donate a hydrogen bond, and the ester's oxygen atoms can accept hydrogen bonds. This is a primary driver of solubility in protic solvents like alcohols.[6]

  • Dipole-Dipole Interactions: The polar ester and amine groups create a molecular dipole, allowing for favorable interactions with other polar molecules (e.g., ketones, esters).

  • London Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction between the non-polar phenyl ring and non-polar solvents.

Predicted Solubility in Different Solvent Classes

Based on the molecular structure, we can predict the following solubility behavior:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolHigh Strong potential for hydrogen bonding between the solvent's hydroxyl group and the solute's amine (donor) and ester (acceptor) groups.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to Moderate Favorable dipole-dipole interactions between the polar solvent and the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective due to their high polarity.
Non-Polar Hexane, Toluene, BenzeneLow to Sparingly Soluble The polar amine and ester groups cannot form favorable interactions with the non-polar solvent. Solubility will be driven by weaker London dispersion forces involving the phenyl ring.[7]

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable starting point, empirical determination is essential for accurate, actionable data. The shake-flask method is universally regarded as the "gold standard" for measuring equilibrium (thermodynamic) solubility due to its reliability and reproducibility.

Causality Behind the Shake-Flask Protocol

The core objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures that the measured concentration represents the absolute solubility limit under the specified conditions. Stirring or shaking for an extended period (typically 24-72 hours) is not merely for mixing; it is to ensure this thermodynamic equilibrium is truly reached. Subsequent phase separation (filtration or centrifugation) is critical to remove all undissolved solid, as any particulate matter would lead to an overestimation of solubility.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a chemical-resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration into the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine its concentration.

    • A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Calculation: Multiply the measured concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the solvent. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Analysis & Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial & Agitate at Constant Temperature (24-72h) B->C D Allow Excess Solid to Settle C->D Equilibrium Reached E Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F Prepare Serial Dilution E->F H Calculate Concentration using Calibration Curve G Analyze via UV-Vis or HPLC F->G G->H I Determine Final Solubility (Concentration x Dilution Factor) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can alter the solubility of this compound. An awareness of these variables is crucial for reproducible results and process control.

  • Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature. This is because the added thermal energy helps overcome the crystal lattice energy of the solute. Therefore, it is highly probable that the solubility of this compound will be significantly higher at elevated temperatures. This property is routinely exploited in crystallization, where a compound is dissolved in a hot solvent and then cooled to induce precipitation of purified crystals.

  • Solvent Polarity: As detailed in Section 1, the polarity of the solvent is a primary determinant of its ability to dissolve a given solute.[7] A solvent that matches the polarity and hydrogen bonding capabilities of the solute will be most effective.

  • Polymorphism: The crystalline form of the solute can impact solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[1] It is essential to characterize the solid form being used in solubility studies.

  • Purity: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Applications in Chemical and Pharmaceutical Development

Solubility data is not an academic exercise; it is a cornerstone of process development and formulation science.

  • Process Chemistry & Synthesis: Selecting an appropriate solvent is critical for achieving optimal reaction rates and yields. The reagents must be sufficiently soluble for the reaction to proceed efficiently.

  • Crystallization & Purification: Solubility data is essential for designing robust crystallization processes. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is an ideal candidate for recrystallization. Conversely, an "anti-solvent" in which the compound is poorly soluble can be added to a solution to induce precipitation.

  • Pharmaceutical Formulation: For the development of liquid dosage forms, the API must be soluble in the chosen vehicle at the target concentration. For solid dosage forms, low aqueous solubility can be a major impediment to drug absorption and bioavailability, making it a critical parameter assessed in pre-formulation studies.[1]

Conclusion

This compound is a molecule of moderate polarity, featuring both hydrogen bond donating and accepting groups as well as a significant non-polar region. This structure predicts a solubility profile that favors polar protic and polar aprotic solvents over non-polar ones. While specific quantitative data remains sparse in public literature, this guide provides the theoretical foundation to predict its behavior and a detailed, authoritative experimental protocol—the shake-flask method—to generate the necessary data in the laboratory. For any scientist or researcher working with this compound, a systematic experimental determination of its solubility is a critical, indispensable step for successful process development, purification, and formulation.

References

An In-Depth Technical Guide to the Reactivity and Chemical Stability of Methyl 2-(phenylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Synthetic Importance

Methyl 2-(phenylamino)acetate, also known as N-phenylglycine methyl ester, is a vital intermediate in the landscape of organic synthesis.[1] With its unique structure combining a secondary aniline, an ester, and an activated methylene group, it serves as a versatile building block for a range of higher-value molecules, including pharmaceuticals and agrochemicals.[1] However, the very features that make it synthetically useful also define its vulnerabilities. Understanding the chemical stability and reactivity of this compound is not merely an academic exercise; it is a prerequisite for its effective use in process development, formulation, and for ensuring the quality and safety of downstream products.

This guide provides a comprehensive analysis of the stability and reactivity of this compound under various conditions. Moving beyond a simple datasheet, we will explore the mechanistic underpinnings of its behavior, offering field-proven insights and robust methodologies for its assessment. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with the tools to confidently handle, store, and utilize this important chemical intermediate.

Part 1: Core Physicochemical Properties

A foundational understanding of a molecule's physical characteristics is essential before exploring its chemical behavior. These properties influence its solubility, handling, and storage requirements.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms N-Phenylglycine methyl ester, Methyl anilinoacetate[2]
CAS Number 23284-84-6[3]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Physical Form Solid[3]
Storage Keep in a dark place, sealed in dry, room temperature[3]

Part 2: Chemical Stability Profile

The stability of this compound is governed by the interplay of its three primary functional groups: the ester, the secondary amine, and the aromatic ring. Forced degradation studies, which intentionally stress the molecule, are critical for identifying likely degradation pathways and developing stability-indicating analytical methods.[4]

Hydrolytic Stability: The Susceptible Ester Linkage

The ester group is the most prominent site for hydrolytic degradation. The reaction is catalyzed by both acid and base, yielding N-phenylglycine and methanol as the primary products.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the ester undergoes saponification via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster and irreversible due to the deprotonation of the resulting carboxylic acid. The rate of hydrolysis for esters is influenced by the electronic nature of the substituents.

The N-phenylamino group, with its nitrogen lone pair, can exert a complex influence on the hydrolysis rate depending on the pH.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonated Protonated Ester A_Start->A_Protonated + H⁺ A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate + H₂O A_Products N-Phenylglycine + Methanol A_Intermediate->A_Products - H⁺ B_Start This compound B_Intermediate Tetrahedral Intermediate B_Start->B_Intermediate + OH⁻ B_Products N-Phenylglycinate + Methanol B_Intermediate->B_Products B_Final N-Phenylglycine B_Products->B_Final + H⁺ (workup) Reactivity_Map cluster_N Nitrogen Reactivity cluster_Ester Ester Reactivity cluster_Alpha α-Carbon Reactivity MPA This compound N_Acylation N-Acyl Product (Amide) MPA->N_Acylation RCOCl N_Alkylation N-Alkyl Product (Tertiary Amine) MPA->N_Alkylation R'-X N_Salt Ammonium Salt MPA->N_Salt H⁺A⁻ E_Saponification N-Phenylglycine MPA->E_Saponification NaOH, H₂O E_Reduction N-Phenylethanolamine MPA->E_Reduction LiAlH₄ E_Transesterification New Ester MPA->E_Transesterification R'OH, H⁺ A_Imine Imine Intermediate MPA->A_Imine [Ox] A_CDC α-Substituted Product A_Imine->A_CDC + Nucleophile Stability_Workflow cluster_Study Forced Degradation Study (Protocol 4.1) cluster_Method Method Development & Validation (Protocol 4.2) Start Prepare Stock Solution of This compound Stress Apply Stress Conditions Start->Stress Acid Acidic Stress->Acid Base Basic Stress->Base Oxidative Oxidative Stress->Oxidative Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Samples Generate Stressed Samples Acid->Samples Base->Samples Oxidative->Samples Thermal->Samples Photo->Samples Analyze Analyze Stressed Samples Samples->Analyze Develop Develop HPLC Method Develop->Analyze Check Check Resolution & Peak Purity Analyze->Check Optimize Optimize Method Check->Optimize No Validate Validate Method (ICH Q2) Check->Validate Yes Optimize->Develop Final Final Stability-Indicating Method Validate->Final

References

The Alchemical Heart of Blue: A Technical Guide to the Core Intermediates in Indoxyl and Indigo Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal intermediates that form the foundation of indoxyl and indigo derivative synthesis. Moving beyond a mere recitation of procedures, this document, intended for the discerning scientific audience, delves into the causality behind experimental choices, offering a field-proven perspective on the synthesis of these vital heterocyclic compounds. The indoxyl scaffold is a privileged structure in numerous natural products and pharmaceuticals, making a comprehensive understanding of its synthetic precursors essential for innovation in drug discovery and materials science.

The Central Role of Indoxyl: A Tautomeric Marvel

Indoxyl, a yellow crystalline solid with a melting point of 85°C, stands as the most crucial intermediate in the synthesis of indigo.[] Its significance lies in its unique tautomeric equilibrium between the more stable keto form (indolin-3-one) and the enol form (3-hydroxyindole).[] This dynamic equilibrium is the wellspring of its reactivity, offering multiple sites for electrophilic and nucleophilic attack and enabling its facile dimerization to the iconic indigo dye. The acidic nature of the C2 protons in the predominant keto tautomer makes it particularly susceptible to condensation and alkylation reactions.[]

The synthesis of indoxyl itself is a critical step and has been the subject of extensive optimization over the years. The most prominent industrial method is the Heumann-Pfleger synthesis, which involves the cyclization of N-phenylglycine.[2][3]

The Heumann-Pfleger Synthesis of Indoxyl from N-Phenylglycine

The Heumann-Pfleger route represents a significant improvement over the original Heumann synthesis by introducing sodium amide (NaNH₂) to the alkali fusion of N-phenylglycine.[2][4] This powerful dehydrating agent drastically reduces the required reaction temperature from approximately 300°C to around 200°C and significantly increases the yield to as high as 90%.[2][5]

Causality of Experimental Choices:

  • Alkali Fusion (NaOH/KOH and NaNH₂): The molten alkali serves a dual purpose. It acts as a strong base to deprotonate the carboxylic acid and the N-H group of N-phenylglycine, facilitating the intramolecular cyclization. The addition of sodium amide, a stronger base and potent dehydrating agent, drives the equilibrium towards the cyclized product by removing water, thus preventing side reactions and lowering the activation energy of the ring-closure step.[4]

  • Anhydrous Conditions: The presence of water would consume the highly reactive sodium amide and hinder the dehydration process, leading to lower yields.

Experimental Protocol: Synthesis of Indoxyl via Heumann-Pfleger Route

  • Preparation of the Fusion Mixture: In a suitable reaction vessel equipped for high-temperature reactions, a mixture of sodium hydroxide, potassium hydroxide, and sodium amide is carefully prepared under an inert atmosphere.

  • Addition of N-Phenylglycine: N-Phenylglycine is cautiously added to the molten alkali mixture at approximately 200°C.

  • Reaction: The reaction is maintained at this temperature for a short period to ensure complete cyclization to the indoxyl salt.[2]

  • Work-up: The resulting indoxyl salt is then carefully quenched and purified. Due to the inherent instability of indoxyl in the presence of air, it is often generated and used in situ for the subsequent synthesis of indigo.

Isatin: The Oxidized Gateway to Indigo and its Derivatives

Isatin (1H-indole-2,3-dione) is another pivotal intermediate, first isolated from the oxidation of indigo.[6] This bright orange-colored crystalline solid serves as a versatile building block for a vast array of heterocyclic compounds and is a key precursor in certain indigo synthesis routes, notably the Baeyer-Emmerling synthesis.[7] The reactivity of isatin is centered around its two carbonyl groups, with the C3 carbonyl being particularly susceptible to nucleophilic attack.[6]

The Sandmeyer Synthesis of Isatin

A classic and reliable method for the laboratory-scale synthesis of isatin is the Sandmeyer reaction.[8] This multi-step process begins with the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid to yield isatin.[8][9]

Causality of Experimental Choices:

  • Chloral Hydrate and Hydroxylamine: These reagents react with aniline to form an α-oximinoacetanilide intermediate. The oxime group is crucial for the subsequent cyclization.

  • Concentrated Sulfuric Acid: The strong acid protonates the oxime and the amide carbonyl, facilitating an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring of the isatin core.

Experimental Protocol: Laboratory Synthesis of Isatin via Sandmeyer Reaction

  • Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The isonitrosoacetanilide precipitates from the reaction mixture.[8]

  • Cyclization: The dried isonitrosoacetanilide is slowly added to pre-warmed concentrated sulfuric acid (60-70°C). The temperature is carefully controlled to prevent sulfonation side reactions.[8]

  • Reaction Completion and Work-up: The reaction mixture is heated briefly to 80°C to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, causing the isatin to precipitate.[8]

  • Purification: The crude isatin is collected by filtration and can be purified by recrystallization from glacial acetic acid or by dissolving it in aqueous sodium hydroxide and reprecipitating with acid.[8]

N-Phenylglycine: The Aniline-Derived Precursor

N-Phenylglycine is a non-proteinogenic amino acid that serves as the direct precursor to indoxyl in the industrially dominant Heumann-Pfleger synthesis of indigo.[4][10] Its synthesis from readily available starting materials is a key factor in the economic viability of this route.

Synthesis of N-Phenylglycine from Aniline

There are several methods for the synthesis of N-phenylglycine from aniline. A common laboratory preparation involves the reaction of aniline with chloroacetic acid.[10] An industrially significant route utilizes the Strecker synthesis, reacting aniline, formaldehyde, and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to N-phenylglycine.[4]

Causality of Experimental Choices (Aniline and Chloroacetic Acid Method):

  • Base: A base, such as sodium hydroxide, is used to neutralize the chloroacetic acid and to deprotonate the aniline, increasing its nucleophilicity for the attack on the α-carbon of chloroacetic acid.

  • Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to drive the nucleophilic substitution reaction to completion.

Experimental Protocol: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

  • Neutralization: Chloroacetic acid is neutralized with a stoichiometric amount of sodium hydroxide solution in water.[10]

  • Reaction with Aniline: Aniline is added to the solution of sodium chloroacetate.

  • Heating: The mixture is heated under reflux until the reaction is complete.

  • Isolation: Upon cooling, N-phenylglycine crystallizes from the reaction mixture and can be isolated by filtration.[10]

o-Nitrobenzaldehyde: The Key to the Baeyer-Drewsen Synthesis

o-Nitrobenzaldehyde is a crucial starting material for the Baeyer-Drewsen indigo synthesis, a classic laboratory method for preparing indigo.[4][11] This synthesis is an excellent example of an aldol condensation reaction.[11]

Preparation of o-Nitrobenzaldehyde

o-Nitrobenzaldehyde can be prepared by the oxidation of o-nitrotoluene.[12]

Experimental Protocol: Synthesis of Indigo via Baeyer-Drewsen Reaction

  • Dissolution: o-Nitrobenzaldehyde is dissolved in acetone.[13]

  • Aldol Condensation: An aqueous solution of sodium hydroxide is added dropwise to the acetone solution with vigorous stirring. An aldol condensation occurs between the enolate of acetone and the aldehyde group of o-nitrobenzaldehyde.[11]

  • Cyclization and Dimerization: The initial aldol adduct undergoes a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of indoxyl. The indoxyl then rapidly dimerizes in the presence of air to form the insoluble indigo precipitate.[14][15]

  • Isolation and Purification: The indigo precipitate is collected by filtration, washed with water and ethanol to remove impurities, and then dried.[13]

Comparative Analysis of Synthetic Routes

Synthesis RouteKey Intermediate(s)Starting Material(s)Typical YieldKey AdvantagesKey Disadvantages
Heumann-Pfleger Indoxyl, N-PhenylglycineAniline, Formaldehyde, HCNUp to 90%[2][5]High yield, cost-effective starting materialsUse of highly toxic reagents (HCN, NaNH₂), high energy consumption
Baeyer-Drewsen o-Nitrobenzaldehydeo-Nitrotoluene, Acetone~37%[5]Simple laboratory procedure, mild conditionsLow yield, expensive starting material
Sandmeyer (for Isatin) IsonitrosoacetanilideAniline, Chloral Hydrate>75%[9]Reliable laboratory methodMulti-step process

Visualizing the Synthetic Pathways

Heumann-Pfleger Synthesis Workflow

Heumann_Pfleger_Workflow Aniline Aniline N_Phenylglycinonitrile N-Phenylglycinonitrile Aniline->N_Phenylglycinonitrile Formaldehyde Formaldehyde Formaldehyde->N_Phenylglycinonitrile HCN Hydrogen Cyanide HCN->N_Phenylglycinonitrile N_Phenylglycine N-Phenylglycine N_Phenylglycinonitrile->N_Phenylglycine Hydrolysis Alkali_Fusion Alkali Fusion (NaOH, KOH, NaNH₂) N_Phenylglycine->Alkali_Fusion Indoxyl_Salt Indoxyl Salt Alkali_Fusion->Indoxyl_Salt Oxidation Air Oxidation Indoxyl_Salt->Oxidation Indigo Indigo Oxidation->Indigo

Caption: Workflow for the Heumann-Pfleger synthesis of indigo.

Baeyer-Drewsen Indigo Synthesis Mechanism

Baeyer_Drewsen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_Nitrobenzaldehyde o-Nitrobenzaldehyde Aldol_Adduct Aldol Adduct o_Nitrobenzaldehyde->Aldol_Adduct Aldol Condensation Acetone Acetone Acetone->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Indoxyl Indoxyl Cyclized_Intermediate->Indoxyl Dehydration Indigo Indigo Indoxyl->Indigo Oxidative Dimerization

Caption: Simplified mechanism of the Baeyer-Drewsen indigo synthesis.

Conclusion

The synthesis of indoxyl and indigo derivatives is a rich field of organic chemistry with a long history of innovation. A thorough understanding of the key intermediates—indoxyl, isatin, N-phenylglycine, and o-nitrobenzaldehyde—is paramount for researchers seeking to develop novel synthetic methodologies or to utilize these scaffolds in drug discovery and materials science. This guide has provided a detailed overview of the synthesis of these crucial building blocks, emphasizing the rationale behind experimental choices and providing practical protocols. By mastering the chemistry of these intermediates, scientists are well-equipped to unlock the full potential of this versatile class of heterocyclic compounds.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(phenylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-(phenylamino)acetate in Modern Organic Synthesis

This compound, also known as N-phenylglycine methyl ester, is a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its structural motif, featuring a secondary amine adjacent to an ester, makes it a versatile building block in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a key precursor for various bioactive compounds, including anti-inflammatory agents and dyes.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly approached through several strategic disconnections. The most common and industrially relevant methods include direct N-alkylation of aniline with a haloacetate, esterification of N-phenylglycine, and more contemporary cross-coupling methodologies. Each approach presents a unique set of advantages and challenges in terms of substrate scope, reaction conditions, and overall efficiency.

Nucleophilic Substitution: The Direct Approach

The most straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of aniline with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate. This reaction proceeds via a classical SN2 mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl haloacetate. This attack displaces the halide ion (Cl- or Br-) as the leaving group. A base is typically added to neutralize the hydrohalic acid byproduct, which would otherwise protonate the aniline starting material, rendering it non-nucleophilic.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Product This compound Aniline->Product Nucleophilic Attack Haloacetate Methyl Haloacetate (Electrophile) Haloacetate->Product Byproduct HX (Acid Byproduct) Product->Byproduct Proton Transfer

Caption: Nucleophilic substitution pathway for this compound synthesis.

Experimental Protocol: Synthesis via Nucleophilic Substitution

A representative procedure for the synthesis of the ethyl ester, which can be adapted for the methyl ester, involves refluxing aniline, ethyl bromoacetate, and sodium acetate in ethanol.[2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (0.096 mol), methyl bromoacetate (0.096 mol), and sodium acetate (0.096 mol) in methanol (150 mL).

  • Reaction: The mixture is heated to reflux and maintained at this temperature for four hours. After reflux, the reaction is allowed to stir at room temperature for 18 hours.

  • Workup: The methanol is removed under reduced pressure using a rotary evaporator. The resulting oil is dissolved in a suitable organic solvent like ethyl acetate (200 mL) and washed with water to remove any remaining salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a solvent such as hexane.

Esterification of N-Phenylglycine: A Two-Step Approach

An alternative strategy involves the initial synthesis of N-phenylglycine, followed by its esterification to the desired methyl ester. N-phenylglycine can be prepared through the reaction of aniline with chloroacetic acid.[3]

Mechanism: The esterification of the carboxylic acid is typically acid-catalyzed. A strong acid, such as hydrogen chloride or sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Esterification cluster_reactants Reactants cluster_products Products NPG N-Phenylglycine Product This compound NPG->Product Nucleophilic Attack by Methanol Methanol Methanol Methanol->Product Acid Acid Catalyst (H+) Acid->NPG Protonation Water Water Product->Water Cross_Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation ArylHalide_B Aryl Halide Product_B This compound ArylHalide_B->Product_B MethylGlycinate_B Methyl Glycinate MethylGlycinate_B->Product_B Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Product_B Base_B Base Base_B->Product_B ArylHalide_U Aryl Halide Product_U This compound ArylHalide_U->Product_U MethylGlycinate_U Methyl Glycinate MethylGlycinate_U->Product_U Cu_Catalyst Cu Catalyst + Ligand Cu_Catalyst->Product_U Base_U Base Base_U->Product_U

References

Methodological & Application

Protocol for the Synthesis of Methyl 2-(phenylamino)acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(phenylamino)acetate, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The primary synthetic route detailed herein involves the nucleophilic substitution reaction between aniline and methyl chloroacetate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Principle

This compound, also known as methyl N-phenylglycinate, serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a secondary amine adjacent to a methyl ester, makes it a versatile precursor for more complex molecules, including anti-inflammatory agents and dyes.

The synthesis is fundamentally a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine in methyl chloroacetate. This process displaces the chloride ion. A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic. To prevent this, a base is added to the reaction mixture to neutralize the acid as it forms, allowing the reaction to proceed to completion.

Reaction Mechanism Visualization

The diagram below illustrates the SN2 mechanism, where aniline attacks methyl chloroacetate, followed by deprotonation by a base to yield the final product.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) MCA Methyl Chloroacetate (Electrophile) Aniline->MCA Nucleophilic Attack Product This compound MCA->Product Substitution Base Base (e.g., NaHCO₃) Base->Product Neutralization of HCl byproduct Salt NaCl + H₂O + CO₂

Caption: SN2 reaction pathway for the synthesis.

Critical Safety Precautions

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Methyl Chloroacetate (CAS: 96-34-4): Highly toxic if inhaled or swallowed, and fatal in contact with skin. It is a flammable liquid and vapor and causes serious eye damage.[3][4][5] Keep away from heat, sparks, and open flames.[3][4][5]

  • Aniline (CAS: 62-53-3): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause damage to organs through prolonged exposure.[6] Handle with extreme care to prevent skin absorption.

  • Acetonitrile (Solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled.

An emergency safety shower and eyewash station must be readily accessible. Dispose of all chemical waste according to institutional and local regulations.

Materials, Reagents, and Equipment

Reagents & Consumables
Reagent/MaterialGradeCAS NumberSupplier ExampleNotes
Aniline≥99.5%62-53-3Sigma-AldrichFreshly distilled if discolored (dark brown)
Methyl Chloroacetate≥99%96-34-4Sigma-AldrichCorrosive and toxic; handle with care
Sodium Bicarbonate (NaHCO₃)Reagent Grade144-55-8Fisher ScientificUsed as the base
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%75-05-8Sigma-AldrichReaction solvent
Ethyl Acetate (EtOAc)ACS Grade141-78-6VWRFor extraction
Saturated Sodium Chloride (Brine)N/AN/ALab-preparedFor washing during work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade7757-82-6Sigma-AldrichDrying agent
Silica Gel60 Å, 230-400 mesh7631-86-9Sorbent Tech.For column chromatography (if needed)
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis.

Part 1: Reaction Setup and Execution
  • Flask Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried to prevent side reactions with water.

  • Reagent Addition:

    • In the flask, combine aniline (9.31 g, 0.1 mol) and sodium bicarbonate (12.6 g, 0.15 mol, 1.5 equiv).

    • Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension.

    • Causality: Using a 1.5 molar excess of sodium bicarbonate ensures complete neutralization of the HCl generated during the reaction, preventing the protonation of aniline and driving the reaction forward.[7][8] Acetonitrile is chosen as the solvent due to its polarity, which facilitates SN2 reactions, and its appropriate boiling point for reflux.[7]

  • Addition of Electrophile:

    • Charge the dropping funnel with methyl chloroacetate (10.85 g, 0.1 mol).

    • Add the methyl chloroacetate dropwise to the stirring aniline suspension over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction Reflux:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) using a heating mantle.[7]

    • Maintain the reflux with vigorous stirring for 16-24 hours.[7]

  • Monitoring Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and filtering out the solids. Use a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the aniline spot and the appearance of a new, higher Rf product spot indicates reaction progression.[9]

Part 2: Product Work-up and Isolation
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium bicarbonate and sodium chloride) using a Buchner funnel and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile and ethyl acetate using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the resulting oily residue in 200 mL of ethyl acetate.

    • Transfer the solution to a 500 mL separatory funnel and wash it sequentially with 100 mL of water and then 100 mL of saturated brine.[7][10]

    • Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.[7][9]

    • Decant or filter the dried solution to remove the sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or a low-melting solid.

Part 3: Purification and Characterization
  • Purification: While the crude product may be of sufficient purity for some applications, high-purity material can be obtained via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexane:EtOAc).[9][11]

  • Characterization (Self-Validation): The identity and purity of the final product should be confirmed using standard analytical techniques.

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.25 (t, 2H, Ar-H), ~6.80 (t, 1H, Ar-H), ~6.70 (d, 2H, Ar-H), ~4.50 (br s, 1H, N-H), 3.95 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).

    • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 166.08. The molecular formula is C₉H₁₁NO₂ and the molecular weight is 165.19 g/mol .[2]

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis protocol.

Synthesis_Workflow A 1. Setup 3-neck flask, condenser, dropping funnel, stirrer B 2. Charge Reactants Aniline, NaHCO₃, and anhydrous acetonitrile A->B Prepare C 3. Add Electrophile Add Methyl Chloroacetate dropwise at T < 40°C B->C Stir D 4. Reflux Heat to ~82°C for 16-24 hours C->D Heat E 5. Work-up Cool, filter solids, rotary evaporate solvent D->E Isolate F 6. Extraction Dissolve in EtOAc, wash with H₂O & Brine E->F Purify G 7. Drying & Concentration Dry over Na₂SO₄, rotary evaporate EtOAc F->G Dry H 8. Purification (Optional) Flash Column Chromatography G->H Obtain Crude I 9. Characterization NMR, Mass Spectrometry G->I Characterize Crude H->I Obtain Pure

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Laboratory Scale Synthesis of Methyl 2-(phenylamino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 2-(phenylamino)acetate hydrochloride, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and reproducible method involving the nucleophilic substitution of methyl 2-chloroacetate with aniline, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization of the final product.

Introduction: Significance and Application

This compound, also known as N-phenylglycine methyl ester, and its hydrochloride salt are valuable building blocks in organic synthesis.[3] Their utility stems from the presence of a secondary amine and an ester functional group, allowing for a variety of subsequent chemical transformations. This compound serves as a crucial precursor in the synthesis of more complex molecules with potential biological activities.[2] The hydrochloride salt form often improves the compound's stability and handling characteristics.[1]

Underlying Scientific Principles: A Mechanistic Overview

The synthesis of this compound proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the ester, which is bonded to a chlorine atom.

The nucleophilicity of aniline is somewhat diminished due to the delocalization of the nitrogen's lone pair into the aromatic ring.[4] However, under appropriate reaction conditions, the substitution reaction proceeds efficiently. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The subsequent treatment with hydrochloric acid protonates the basic nitrogen atom of the product to form the stable hydrochloride salt.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of this compound hydrochloride.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
AnilineReagent Grade, ≥99.5%Sigma-Aldrich
Methyl 2-chloroacetateReagent Grade, 99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Diethyl EtherAnhydrous, ≥99.7%VWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Magnetic Stirrer with HotplateIKA
Round-bottom flask (250 mL)Kimble
Reflux CondenserAce Glass
Separatory Funnel (250 mL)Pyrex
Rotary EvaporatorBüchi
Glass Funnel and Filter PaperWhatman

Synthesis Workflow

Synthesis_Workflow A 1. Reaction Setup B 2. Nucleophilic Substitution A->B Add Reagents C 3. Work-up and Extraction B->C Reaction Completion D 4. Salt Formation C->D Isolate Organic Layer E 5. Isolation and Drying D->E Precipitate Formation F 6. Characterization E->F Obtain Product

Figure 1: Experimental workflow for the synthesis of this compound hydrochloride.

Detailed Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (9.3 g, 0.1 mol) and sodium bicarbonate (10.6 g, 0.126 mol) in 100 mL of diethyl ether.

  • Nucleophilic Substitution: While stirring the mixture, slowly add methyl 2-chloroacetate (10.9 g, 0.1 mol) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium bicarbonate and sodium chloride). Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and transfer the solution to a clean flask. Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in diethyl ether (prepared by carefully adding concentrated HCl to anhydrous diethyl ether) dropwise with constant stirring until no further precipitation is observed.

  • Isolation and Drying: Collect the precipitated white solid by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the product under vacuum to obtain this compound hydrochloride.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₉H₁₂ClNO₂[3]
Molecular Weight201.65 g/mol [3]
AppearanceWhite to off-white crystalline solid
Melting Point188-192 °C
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the phenyl group, the methylene protons of the acetate group, and the methyl protons of the ester.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, and the C-N and C-O bonds.

Logical Flow of Synthesis and Characterization

Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Characterization A Aniline + Methyl 2-chloroacetate B Nucleophilic Substitution A->B C This compound B->C D HCl Addition C->D E This compound HCl D->E F Physical Properties (m.p.) E->F Verify Purity G Spectroscopy (NMR, IR) E->G Confirm Structure

Figure 2: Logical relationship between synthesis and characterization steps.

Safety Precautions

  • Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl 2-chloroacetate: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE.

  • Diethyl Ether: Highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound hydrochloride. The detailed steps, coupled with the mechanistic explanation and characterization guidelines, offer a comprehensive resource for researchers in the fields of organic synthesis and drug development. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.

References

Industrial scale production methods for Methyl 2-(phenylamino)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Industrial Production of Methyl 2-(phenylamino)acetate

Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] It offers a comparative analysis of primary manufacturing routes, detailed operational protocols, and critical insights into process optimization, safety, and quality control. This guide is intended for researchers, chemical engineers, and drug development professionals involved in scaling up the production of this vital compound.

Introduction: Significance of this compound

This compound, also known as N-phenylglycine methyl ester, is a crucial building block in organic synthesis. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), particularly those with analgesic and anti-inflammatory properties.[1][2] The compound's versatility also extends to the synthesis of dyes and other specialized organic molecules.[2] Consequently, robust and economically viable methods for its large-scale production are of significant industrial importance. This guide delineates the prevalent manufacturing strategies, moving from classical, cost-effective methods to modern, high-selectivity catalytic systems.

Chapter 1: Comparative Analysis of Industrial Synthesis Routes

The selection of a synthesis route on an industrial scale is a multi-faceted decision, balancing cost, efficiency, safety, and environmental impact. Three primary pathways dominate the production landscape for this compound.

Route 1: N-Alkylation of Aniline with Methyl Chloroacetate

This is arguably the most direct and traditionally employed method for industrial production. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of aniline attacks the electrophilic carbon of methyl chloroacetate.

Mechanism: The primary amine of aniline acts as a nucleophile, displacing the chloride ion from methyl chloroacetate. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the aniline starting material and drive the reaction to completion.

Industrial Considerations:

  • Base Selection: Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are preferred on an industrial scale due to their low cost and ease of handling. Amine bases could also be used but add complexity to purification.

  • Side Reactions: The primary side reaction is dialkylation, where the product, this compound, reacts with another molecule of methyl chloroacetate. This is controlled by using an excess of aniline relative to the alkylating agent.

  • Solvent: Solvents such as toluene, xylenes, or even an excess of aniline can be used. The choice depends on the reaction temperature, downstream processing, and cost.

Route 2: Fischer Esterification of N-Phenylglycine

This route is viable when N-phenylglycine is an economically advantageous starting material. N-Phenylglycine itself can be produced on a large scale via methods like the Strecker reaction from aniline, formaldehyde, and hydrogen cyanide.[3] The esterification is a classic acid-catalyzed equilibrium reaction.

Mechanism: In the presence of a strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid), the carbonyl oxygen of N-phenylglycine is protonated, increasing its electrophilicity. Methanol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to yield the methyl ester.

Industrial Considerations:

  • Water Removal: As an equilibrium process, the removal of water is critical to achieving high conversion. Industrially, this is often accomplished by using a solvent (like toluene) that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, or by using a large excess of methanol.[4]

  • Catalyst: Concentrated sulfuric acid is a common and inexpensive catalyst.[4][5][6]

  • Racemization: If a specific stereoisomer of N-phenylglycine is used, the acidic and thermal conditions of the reaction can lead to racemization.[4]

Route 3: Modern Catalytic C-N Coupling Reactions

For applications demanding high purity and functional group tolerance, modern palladium- or copper-catalyzed cross-coupling reactions represent a powerful, albeit often more expensive, alternative.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine (aniline) with an aryl halide or triflate.[7][8][9] For this specific synthesis, it would involve coupling aniline with methyl bromoacetate. This method is renowned for its broad substrate scope and high yields under relatively mild conditions.[7][10] However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant factor on an industrial scale.[10]

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can couple an amine with an aryl halide.[11][12] Modern variations using ligands like N,N-dimethylglycine allow the reaction to proceed at lower temperatures than the harsh conditions traditionally required.[13][14][15] This can be a more cost-effective catalytic approach compared to palladium-based systems.

Quantitative Comparison of Synthesis Routes
ParameterRoute 1: N-AlkylationRoute 2: EsterificationRoute 3: Catalytic Coupling (Buchwald-Hartwig)
Starting Materials Aniline, Methyl ChloroacetateN-Phenylglycine, MethanolAniline, Methyl Bromoacetate
Typical Yield 75-85%85-95%>90%
Catalyst None (Base required)Strong Acid (e.g., H₂SO₄)Palladium complex + Ligand
Operating Temp. 60-110 °C65-120 °C (Reflux)80-120 °C
Key Advantages Low material cost, simple processHigh atom economy, high yieldHigh selectivity, mild conditions, broad scope[7]
Key Disadvantages Potential for dialkylation, corrosive HCl byproductEquilibrium limited (requires water removal)High catalyst/ligand cost, metal contamination risk
Industrial Use Case Bulk/Commodity ProductionWhen N-phenylglycine is available/cheaperHigh-Value Products (e.g., Pharma)

Chapter 2: Process Workflow and Key Methodologies

A successful industrial campaign requires robust, repeatable, and scalable protocols. Below are detailed methodologies for the two most common industrial routes.

Overall Production Workflow

The general workflow for producing this compound involves several key stages, from raw material handling to final product packaging.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Finishing Stage RawMaterials Raw Material Charging Reaction Chemical Reaction (Batch Reactor) RawMaterials->Reaction Quenching Reaction Quenching & Neutralization Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Aqueous Washing Extraction->Washing Distillation Fractional Distillation (Under Vacuum) Washing->Distillation QC Quality Control (GC, HPLC) Distillation->QC Packaging Packaging & Storage QC->Packaging G cluster_alkylation Route 1: N-Alkylation cluster_esterification Route 2: Esterification Aniline Aniline Alkylation_Reaction Sɴ2 Reaction Aniline->Alkylation_Reaction MeChloroacetate Methyl Chloroacetate MeChloroacetate->Alkylation_Reaction Base Base (K₂CO₃) Base->Alkylation_Reaction Product { this compound} Alkylation_Reaction->Product NPG N-Phenylglycine Ester_Reaction Fischer Esterification NPG->Ester_Reaction Methanol Methanol Methanol->Ester_Reaction Acid Acid (H₂SO₄) Acid->Ester_Reaction Ester_Reaction->Product

References

Application Note: 2-Acetyl-6-methoxynaphthalene as a Key Intermediate for the Synthesis of Naproxen, a Potent Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 2-acetyl-6-methoxynaphthalene, a critical intermediate in the pharmaceutical synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] We present a robust, multi-step synthetic protocol, starting from the Friedel-Crafts acylation of 2-methoxynaphthalene to yield the key intermediate, followed by a Willgerodt-Kindler reaction and subsequent transformations to produce racemic Naproxen.[3][4] Furthermore, this document outlines the pivotal mechanism of action by which Naproxen exerts its therapeutic effects—the inhibition of cyclooxygenase (COX) enzymes.[5][6] This application note is designed for researchers, chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and characterization data to support the synthesis and understanding of this important analgesic and anti-inflammatory agent.

Part 1: Synthesis of Racemic Naproxen

The synthesis of Naproxen from commercially available starting materials is a classic endeavor in pharmaceutical process chemistry. The pathway detailed here leverages 2-acetyl-6-methoxynaphthalene as the central intermediate, formed in a reliable and scalable manner. The overall strategy involves building the propionic acid side chain onto the naphthalene core.

Principle of the Synthesis

The synthesis is conceptually divided into three main stages:

  • Friedel-Crafts Acylation: This initial step introduces an acetyl group onto the 2-methoxynaphthalene ring system to form the key intermediate, 2-acetyl-6-methoxynaphthalene. The reaction uses acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like nitrobenzene.[3][7] The regioselectivity of this reaction is crucial for the final product yield.[8]

  • Willgerodt-Kindler Reaction: This powerful transformation converts the aryl ketone functionality of 2-acetyl-6-methoxynaphthalene into a thioamide.[9][10] The reaction is typically performed using elemental sulfur and an amine, such as morpholine.[11] This step effectively moves the carbonyl carbon to the terminal position of the side chain, preparing it for conversion to a carboxylic acid.

  • Hydrolysis: The final stage involves the hydrolysis of the resulting thioamide to the corresponding carboxylic acid, yielding racemic Naproxen. This is typically achieved under basic conditions followed by acidification.

It is important to note that this route produces a racemic mixture of Naproxen. For therapeutic use, the biologically active (S)-enantiomer must be isolated, which is typically achieved through chiral resolution or by employing asymmetric synthesis strategies, such as catalytic asymmetric hydrogenation, which are beyond the scope of this particular protocol but are well-documented in the literature.[4][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Intermediate)

  • Materials: 2-Methoxynaphthalene, Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride, Nitrobenzene (dry), Methanol, Hydrochloric Acid (HCl).

  • Procedure:

    • In a three-necked flask equipped with a stirrer and dropping funnel, dissolve anhydrous AlCl₃ in dry nitrobenzene under an inert atmosphere.

    • Cool the solution to approximately 5 °C using an ice bath.

    • Add finely ground 2-methoxynaphthalene to the stirred solution.

    • Add redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10-15 °C.[7]

    • After the addition is complete, continue stirring in the ice bath for 2 hours.

    • Allow the reaction mixture to stand at room temperature for at least 12 hours to ensure completion.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

    • Separate the organic layer (nitrobenzene) and wash it sequentially with water, sodium bicarbonate solution, and brine.

    • Remove the nitrobenzene solvent via steam distillation.

    • The crude solid product is then purified by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[3]

Protocol 2: Synthesis of Racemic Naproxen via Willgerodt-Kindler Reaction

  • Materials: 2-Acetyl-6-methoxynaphthalene, Morpholine, Elemental Sulfur, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottomed flask fitted with a reflux condenser, combine 2-acetyl-6-methoxynaphthalene, morpholine, and powdered sulfur.

    • Heat the mixture to reflux for approximately 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The intermediate thioamide often crystallizes out and can be collected by filtration.

    • Add the crude thioamide to an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the thioamide to the sodium salt of Naproxen.

    • After cooling, filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated HCl until precipitation of the carboxylic acid is complete.

    • Collect the solid product, racemic Naproxen, by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthetic Workflow Diagram

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Willgerodt-Kindler Reaction cluster_2 Stage 3: Hydrolysis 2-Methoxynaphthalene 2-Methoxynaphthalene Intermediate 2-Acetyl-6-methoxynaphthalene 2-Methoxynaphthalene->Intermediate  Acetyl Chloride, AlCl₃  Nitrobenzene Thioamide N-(1-(6-methoxynaphthalen-2-yl) ethylidene)morpholin-4-ium-4-carbothioate Intermediate->Thioamide  Morpholine, Sulfur  Reflux Naproxen Racemic Naproxen Thioamide->Naproxen  1. NaOH (aq), Reflux  2. HCl (aq) G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Protection GI Protection Platelet Aggregation Renal Function PGs_Physiological->Protection Inflammation Pain Fever Inflammation PGs_Inflammatory->Inflammation Naproxen Naproxen Naproxen->COX2 Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, Injury)

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl 2-(phenylamino)acetate and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

My technical support center is shaping up well. I've gathered significant information on the primary side reactions: N,N-dialkylation, C-alkylation, and ester hydrolysis. I also have initial information on how to control these side reactions, including adjusting stoichiometry, temperature, and choice of base. Additionally, I've found some details on workup procedures.

However, to create a truly comprehensive and authoritative guide, I need to strengthen a few areas. Specifically, I need more detailed, citable protocols for the synthesis, including specific quantities, reaction times, and temperatures that are proven to favor the desired mono-alkylation. I also need more in-depth information on the analytical techniques used to identify and quantify the side products, including characteristic NMR peaks or GC retention times. Finally, I want to find more specific information on the formation of the dimeric impurity, 1,4-diphenylpiperazine-2,5-dione, as this is a less common but important side product to address.

Therefore, I will refine my search strategy to focus on these specific areas to ensure the final guide is as practical and scientifically robust as possible. After these targeted searches, I should have all the necessary information to construct the final response without needing further searches.## Technical Support Center: Synthesis of Methyl 2-(phenylamino)acetate

Welcome to the technical support center for the synthesis of this compound (also known as Methyl N-phenylglycinate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced N-alkylation reaction. Here, we address frequently encountered challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

This section is dedicated to addressing the most prevalent problems encountered during the synthesis of this compound, primarily through the reaction of aniline with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base.

FAQ 1: Low Yield of this compound

Question: I am getting a low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer: A low yield in this synthesis is a common issue and can often be attributed to several factors, primarily the formation of side products and incomplete reaction. Let's break down the potential culprits and the strategies to mitigate them.

1. Over-alkylation (N,N-Dialkylation): The most significant side reaction is the formation of the tertiary amine, Methyl 2-(methyl(phenyl)amino)acetate. The mono-alkylated product, this compound, can be more nucleophilic than the starting aniline, leading to a second alkylation.

  • Causality: The lone pair on the nitrogen of the mono-alkylated product is readily available to attack another molecule of the methyl haloacetate.

  • Avoidance Strategies:

    • Stoichiometry Control: Employing an excess of aniline relative to the methyl haloacetate can statistically favor the mono-alkylation. A molar ratio of 2:1 to 3:1 (aniline:methyl haloacetate) is a good starting point.[1]

    • Slow Addition of Alkylating Agent: Adding the methyl haloacetate dropwise to the reaction mixture containing aniline and the base can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy.[2]

2. C-Alkylation: Under certain conditions, particularly at elevated temperatures, alkylation can occur on the aromatic ring of aniline, typically at the ortho and para positions.[3]

  • Causality: This is a form of electrophilic aromatic substitution, which becomes more competitive at higher temperatures.

  • Avoidance Strategies:

    • Temperature Control: Maintain a moderate reaction temperature. For the reaction with methyl chloroacetate and a mild base like sodium carbonate, a temperature range of 60-80°C is often sufficient.

3. Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (N-phenylglycine) if water is present, especially under basic or acidic conditions during the reaction or workup.[4][5]

  • Causality: The ester is susceptible to nucleophilic attack by hydroxide ions (in basic conditions) or acid-catalyzed hydrolysis.

  • Avoidance Strategies:

    • Anhydrous Conditions: Ensure that your solvent and reagents are dry.

    • Careful Workup: When quenching the reaction or performing extractions, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the wash quickly, preferably at a low temperature.[6][7]

4. Formation of 1,4-diphenylpiperazine-2,5-dione: This dimeric side product can form from the self-condensation of two molecules of N-phenylglycine (or its ester).

  • Causality: This is more likely to occur if the reaction is run at high temperatures for an extended period, or during the synthesis of the free acid, N-phenylglycine.

  • Avoidance Strategies:

    • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times.

    • Prompt Workup: Once the reaction is complete, proceed with the workup without undue delay.

Workflow for Optimizing Yield:

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps Low_Yield Low Yield of This compound Analyze_Side_Products Analyze crude product by NMR/GC-MS to identify major side products Low_Yield->Analyze_Side_Products Adjust_Stoichiometry Increase aniline:haloacetate ratio (e.g., 2:1 or 3:1) Analyze_Side_Products->Adjust_Stoichiometry If N,N-dialkylation is high Lower_Temperature Decrease reaction temperature Analyze_Side_Products->Lower_Temperature If C-alkylation is observed Check_for_Hydrolysis Look for N-phenylglycine in crude product Analyze_Side_Products->Check_for_Hydrolysis If unexpected polar impurity Control_Addition Add methyl haloacetate dropwise Adjust_Stoichiometry->Control_Addition Control_Addition->Lower_Temperature Optimize_Workup Use mild base (e.g., NaHCO3) for washing; minimize contact time Check_for_Hydrolysis->Optimize_Workup

Caption: Troubleshooting workflow for low yield.

FAQ 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with impurities, even after purification. How can I identify and eliminate them?

Answer: Identifying the nature of the impurity is the first step towards eliminating it. The most common impurities are unreacted starting materials and the side products discussed above.

Table 1: Common Impurities and their Identification

ImpurityIdentification by 1H NMRIdentification by GC-MS
Aniline (Starting Material)Characteristic aromatic signals, broad NH2 peak.Will have a shorter retention time and a mass of 93.
Methyl chloroacetate (Starting Material)Singlet around 4.1 ppm (CH2) and 3.8 ppm (CH3).Will have a short retention time.
Methyl 2-(methyl(phenyl)amino)acetate (N,N-dialkylated product)Absence of N-H proton. Singlet for N-CH3 around 3.0-3.2 ppm.Will have a longer retention time than the desired product and a mass of 179.
N-phenylglycine (Hydrolysis product)Absence of methyl ester singlet. Broad carboxylic acid proton peak (>10 ppm).May not be volatile enough for GC-MS without derivatization.
1,4-diphenylpiperazine-2,5-dione (Dimer)Complex aromatic signals. Two distinct singlets for the non-equivalent CH2 protons.Higher mass peak corresponding to the dimer.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from the various side products. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[8]

  • Acid-Base Extraction: This can be used to remove unreacted aniline and the hydrolysis product, N-phenylglycine.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid (e.g., 1M HCl) to protonate and remove the basic aniline into the aqueous layer.

    • Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to deprotonate and remove the acidic N-phenylglycine into the aqueous layer.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Recrystallization: If the product is a solid and of sufficient purity after extraction, recrystallization from a suitable solvent system can be an effective final purification step.

Diagram of Purification Workflow:

G Crude_Product Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Dissolve->Acid_Wash Removes Aniline Base_Wash Wash with Dilute Base (e.g., sat. NaHCO3) Acid_Wash->Base_Wash Removes N-phenylglycine Dry_and_Concentrate Dry and Concentrate Organic Layer Base_Wash->Dry_and_Concentrate Column_Chromatography Column Chromatography (if necessary) Dry_and_Concentrate->Column_Chromatography Pure_Product Pure Methyl 2-(phenylamino)acetate Column_Chromatography->Pure_Product

References

Optimizing reaction yield for the synthesis of Methyl 2-(phenylamino)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of Methyl 2-(phenylamino)acetate. This technical support center provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address common experimental challenges.

Technical Support Center: Synthesis of this compound

As a key intermediate in the synthesis of various pharmaceuticals and other high-value organic compounds, the efficient production of this compound is of significant interest.[1] This guide addresses common issues encountered during its synthesis via the N-alkylation of aniline, providing expert insights and validated protocols to help researchers optimize reaction yields and product purity.

Core Synthesis Pathway: N-Alkylation of Aniline

The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between aniline and a methyl 2-haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. The reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct.

cluster_products Aniline Aniline Plus1 + Haloacetate Methyl 2-bromoacetate Arrow Solvent (e.g., Acetonitrile) Heat Haloacetate->Arrow Base Base (e.g., K₂CO₃) Product This compound Salt Salt (e.g., KBr + KHCO₃) Plus2 + Arrow->Product Arrow->Salt

Caption: General reaction scheme for N-alkylation of aniline.

The mechanism involves the lone pair of electrons on the aniline nitrogen acting as a nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. The choice of haloacetate, base, solvent, and reaction temperature are all critical parameters that influence the reaction's success.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common problem that can often be traced to several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not have reached completion. N-alkylation of anilines can be slower than expected, especially with less reactive chloroacetates.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2] If starting material (aniline) is still present after the initially planned time, extend the reaction duration or cautiously increase the temperature. A gentle reflux is often required.[2]

  • Ineffective Base: The base is crucial for neutralizing the acid byproduct. If the acid is not neutralized, it will protonate the aniline, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often effective and are easily removed during work-up.[3] Ensure the base is finely powdered to maximize its surface area.

  • Side Reaction - Over-alkylation: The product, this compound, is also a secondary amine and can be more nucleophilic than aniline. It can react with a second molecule of methyl 2-haloacetate to form an undesired dialkylated byproduct.

    • Solution: Use a slight excess of aniline relative to the methyl 2-haloacetate (e.g., 1.1 to 1.2 equivalents of aniline). This stoichiometrically favors the formation of the mono-alkylated product.

  • Presence of Water: Water can hydrolyze the ester group of the reactant or product, leading to the formation of the corresponding carboxylic acids.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.

G start Low Reaction Yield check_tlc Check TLC: Is aniline still present? start->check_tlc aniline_present YES action1 Increase reaction time or temperature. Re-check TLC. check_tlc->action1  Yes aniline_absent NO check_side_products Check for over-alkylation or hydrolysis spots on TLC. check_tlc->check_side_products  No   side_products_present YES action2 Optimize stoichiometry (use excess aniline). Ensure anhydrous conditions. check_side_products->action2  Yes side_products_absent NO action3 Verify reagent purity. Check base effectiveness. check_side_products->action3  No  

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing multiple spots on my TLC plate. How do I identify them?

A "messy" TLC plate is indicative of a complex reaction mixture. The likely components are:

  • Starting Materials: Aniline and methyl 2-bromoacetate. Aniline is UV-active.

  • Desired Product: this compound. This will be a new spot, typically with an Rf value between that of the polar aniline and the less polar haloacetate.

  • Over-alkylation Product: Methyl 2-(N-(methoxycarbonylmethyl)-N-phenylamino)acetate. This dialkylated product is generally less polar than the desired product and will have a higher Rf value.

  • Hydrolysis Product: 2-(phenylamino)acetic acid. This is a carboxylic acid and is highly polar. It will likely have a very low Rf value or remain on the baseline.

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

Optimizing conditions is key to maximizing yield and minimizing side reactions.

ParameterRecommended Choice(s)Rationale
Alkylating Agent Methyl 2-bromoacetateMore reactive than methyl 2-chloroacetate (Br⁻ is a better leaving group than Cl⁻), allowing for milder reaction conditions.
Solvent Acetonitrile (MeCN), AcetonePolar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the base without strongly solvating the nucleophile (aniline).
Base Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)Mild, inexpensive, and non-nucleophilic bases that effectively neutralize the acid byproduct. They are easily removed by an aqueous wash.
Temperature 50 °C to RefluxThe optimal temperature depends on the reactivity of the haloacetate. Start at a lower temperature and increase if the reaction is slow. Monitor for byproduct formation at higher temperatures.[3]
Stoichiometry 1.1 eq. Aniline, 1.0 eq. Haloacetate, 1.5 eq. BaseA slight excess of aniline minimizes over-alkylation. An excess of base ensures complete acid neutralization.
Q4: What is the most effective method for purifying this compound?

Purification involves two main stages: the work-up and chromatographic separation.

  • Aqueous Work-up: After the reaction is complete (as determined by TLC), the mixture is cooled, and the solid base is filtered off or the reaction is quenched with water. The product is extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a saturated NaHCO₃ solution to remove any acidic byproducts, and finally with brine to remove residual water.[3][4] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[5]

  • Silica Gel Column Chromatography: This is the most reliable method for obtaining a highly pure product.[3] The crude material obtained after the work-up is concentrated and loaded onto a silica gel column. The product is then eluted using a solvent system of increasing polarity, typically a mixture of hexanes and ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 eq.).

  • Reagents: Add anhydrous acetonitrile as the solvent, followed by aniline (1.1 eq.). Stir the suspension.

  • Addition: Add methyl 2-bromoacetate (1.0 eq.) dropwise to the stirred solution at room temperature.[5]

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C).

  • Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solids and wash them with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F254 plates.

  • Eluent: A starting point for the mobile phase is 20% ethyl acetate in hexanes. Adjust as needed.

  • Spotting: On the baseline of the TLC plate, spot the starting aniline (co-spot), the reaction mixture, and the starting methyl 2-bromoacetate.

  • Development: Place the plate in a chamber with the eluent and allow it to develop until the solvent front is near the top.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the aniline spot and the appearance of a new major product spot indicate the reaction is progressing.

setup 1. Assemble dry glassware (Flask, Condenser) reagents 2. Add Base, Solvent, and Aniline setup->reagents addition 3. Add Methyl 2-bromoacetate dropwise reagents->addition reaction 4. Heat to gentle reflux addition->reaction monitoring 5. Monitor by TLC until completion reaction->monitoring workup 6. Cool, filter, and perform aqueous work-up monitoring->workup purification 7. Purify by column chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification.

References

Technical Support Guide: Synthesis and Purification of Methyl 2-(phenylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 2-(phenylamino)acetate. We address common challenges related to byproduct formation, impurity identification, and effective purification strategies to ensure high-purity final compounds.

Section 1: Understanding the Synthesis and Byproduct Formation

This section addresses the fundamental chemistry of the synthesis and the origins of common impurities.

Q1: What is the typical synthetic route for this compound and what is the underlying mechanism?

This compound is commonly synthesized via a nucleophilic substitution reaction. The most standard laboratory-scale approach involves the N-alkylation of aniline with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate, in the presence of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[1] The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic α-carbon of the methyl haloacetate and displacing the halide leaving group. The base is crucial for neutralizing the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

cluster_reactants Reactants Aniline Aniline (Nucleophile) TS Sₙ2 Transition State Aniline->TS MBA Methyl Bromoacetate (Electrophile) MBA->TS Base Weak Base (e.g., K₂CO₃) Salt HBr + Base → Salt + H₂O Product This compound TS->Product Halide displacement TS->Salt Acid neutralization

Caption: S_N2 synthesis of this compound.

Q2: What are the primary byproducts in this synthesis and why do they form?

Understanding the potential side reactions is critical for troubleshooting and purification. The main impurities arise from the reactivity of the starting materials and the product itself.

  • Di-alkylation Product (Methyl 2-((2-methoxy-2-oxoethyl)(phenyl)amino)acetate): This is the most common and often most difficult-to-remove byproduct. The product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting aniline to react with another molecule of methyl bromoacetate. This over-alkylation is favored if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual aniline and methyl bromoacetate. Aniline can be particularly problematic as its basicity and similar polarity to the product can complicate purification.

  • Hydrolysis Products: If significant water is present in the reaction medium, either the starting ester (methyl bromoacetate) or the product ester can undergo hydrolysis to form the corresponding carboxylic acids (bromoacetic acid and 2-(phenylamino)acetic acid, respectively). This is more likely if a strong base like NaOH is used or if the reaction is worked up under harsh aqueous conditions.

Reactants Aniline + Methyl Bromoacetate Main_Product Desired Product This compound Reactants->Main_Product Desired Sₙ2 Reaction Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction Byproduct Di-alkylation Byproduct Main_Product->Byproduct Over-alkylation (Sₙ2) Hydrolysis Hydrolysis Byproducts (Carboxylic Acids) Main_Product->Hydrolysis Ester Hydrolysis

Caption: Primary reaction pathways and byproduct formation.

Section 2: Troubleshooting Guide - Impurity Identification

Effective purification begins with accurate identification of the impurities present in the crude product.

Q3: My crude product is a dark oil or a solid with a low/broad melting point. What are the likely causes?

A pure sample of this compound should be a solid at room temperature.[2] An oily or low-melting crude product strongly indicates the presence of significant impurities.

  • Dark Color: Often due to oxidation of residual aniline.

  • Oily Consistency: Can be caused by a mixture of the solid product with liquid unreacted starting materials or the di-alkylation byproduct, which is often an oil. This creates a eutectic mixture, depressing the melting point.

  • Low/Broad Melting Point: This is a classic indicator of impurity. The presence of multiple components disrupts the crystal lattice of the pure product, causing it to melt over a wide range and at a lower temperature than the literature value.

Q4: How can I use ¹H NMR spectroscopy to identify the product and key byproducts?

¹H NMR is the most powerful tool for assessing the composition of your crude product. By comparing the integrations of key peaks, you can estimate the relative ratios of the components.

Table 1: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 300-400 MHz)

CompoundProton SignalApprox. Chemical Shift (δ, ppm)MultiplicityKey Differentiating Feature
This compound (Product) -OCH₃ (Ester)~3.75Singlet (s)Single ester methyl peak.
-CH₂ -~3.90Singlet (s)Methylene protons adjacent to N and C=O.
-NH -~4.20Broad Singlet (br s)Exchangeable proton, integration may vary.
Aromatic H ~6.60 - 7.30Multiplet (m)Standard aromatic region signals.
Di-alkylation Byproduct -OCH₃ (Ester)~3.70Singlet (s), 6HIntegration is double (two ester groups).
-CH₂ -~4.10Singlet (s), 4HMethylene protons shifted downfield.
Aromatic H ~6.80 - 7.40Multiplet (m)Aromatic pattern may be slightly different.
Aniline (Starting Material) -NH₂ ~3.70Broad Singlet (br s)Exchangeable protons.
Aromatic H ~6.70 - 7.20Multiplet (m)Characteristic aromatic pattern.
Methyl Bromoacetate (Starting Material) -OCH₃ (Ester)~3.80Singlet (s)
-CH₂ -~3.85Singlet (s)

Causality: The di-alkylation byproduct lacks an N-H proton, so its corresponding peak will be absent. Furthermore, the presence of two identical ester and methylene groups will be clearly visible in the integration values of their respective peaks.

Q5: What other analytical techniques are recommended for purity assessment?
  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the complexity of the crude mixture. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).[3][4] The product is more polar than aniline but typically less polar than the di-alkylation byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components like unreacted starting materials and confirming the mass of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Section 3: Purification Protocols and Best Practices

Once impurities are identified, an appropriate purification strategy can be implemented.

Q6: What is the recommended aqueous workup procedure before undertaking chromatography or recrystallization?

A proper liquid-liquid extraction (workup) is essential to remove the majority of unreacted starting materials and water-soluble impurities. This significantly reduces the burden on subsequent purification steps.

  • Dilute the reaction mixture: After the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This step protonates the basic unreacted aniline, converting it to an ammonium salt that is soluble in the aqueous layer.[5]

  • Base Wash: Wash the organic layer with a weak base solution (e.g., saturated aqueous NaHCO₃). This neutralizes any remaining acid from the previous step and removes any acidic byproducts, such as hydrolyzed carboxylic acids.[6]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[6]

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3][7]

Q7: How do I choose between Recrystallization and Column Chromatography for final purification?
  • Column Chromatography is the most versatile method, capable of separating compounds with close polarities, such as the desired product and the di-alkylation byproduct. It is the preferred method when the crude product is an oil or contains multiple impurities.[3][4][7]

  • Recrystallization is an ideal and highly efficient technique if the crude product is a solid and contains relatively minor amounts of impurities.[8] It is often used as a final polishing step after chromatography to obtain material of very high purity. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[5]

Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Extraction) Start->Workup Crude_Solid Crude Solid Product Workup->Crude_Solid Chromatography Silica Gel Column Chromatography Crude_Solid->Chromatography Oily or Multi-component Recrystallization Recrystallization Crude_Solid->Recrystallization Mostly pure solid Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound (>98% Purity) Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow decision tree.

Experimental Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying the crude product, especially when significant amounts of the di-alkylation byproduct are present.

  • Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Unreacted starting materials and less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate). This is crucial for separating the product from the more polar di-alkylation byproduct.[3][7]

  • Monitor Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Protocol 2: Purification by Recrystallization

This method is effective for purifying a crude product that is already substantially pure and solid.

  • Solvent Selection: Test solubility in various solvents. Ideal single solvents are those in which the compound is poorly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol). A common two-solvent system is ethyl acetate/hexanes, where the product is soluble in ethyl acetate and insoluble in hexanes.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (or the "good" solvent like ethyl acetate) dropwise with swirling and heating until the solid just dissolves.[8] This ensures maximum recovery.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Two-Solvent: While the solution is hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow to cool slowly.[5]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Typical Purification Outcomes

Purification StageTypical PurityPhysical StateNotes
Crude Product (Post-Workup)70-90%Oil or low-melting solidComposition is highly dependent on reaction conditions.
After Column Chromatography>95%Off-white solidEffective at removing the di-alkylation byproduct.
After Recrystallization>99%White crystalline solidYields high-purity material, ideal for analytical standards.

Section 4: Frequently Asked Questions (FAQs)

Q8: What is a typical yield and purity for this synthesis after purification? Yields are highly dependent on the specific reaction conditions (base, solvent, temperature, reaction time). However, after a successful reaction and purification by column chromatography, yields in the range of 60-80% are commonly reported for similar N-alkylation reactions. Purity should be >95% as determined by NMR or HPLC.[2]

Q9: My product seems to be degrading on the silica gel column (streaking on TLC, low recovery). What can I do? The secondary amine in the product can sometimes interact strongly with the acidic silica gel, leading to degradation or poor recovery. To mitigate this, you can:

  • Neutralize the Silica: Add 1% triethylamine (Et₃N) to your eluent. This deactivates the acidic sites on the silica gel, allowing the product to elute more cleanly.

  • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for the chromatography.

Q10: Can I use a stronger base, like sodium hydroxide (NaOH), to speed up the reaction? Using a strong base like NaOH is generally not recommended. It can significantly promote the hydrolysis of both the starting ester and the product ester, leading to a complex mixture of carboxylic acids and reducing the overall yield of the desired product. A mild, non-nucleophilic inorganic base like K₂CO₃ or NaHCO₃ provides the best balance of reactivity and selectivity.

References

Technical Support Center: A-Z Guide to Preventing Over-Alkylation in Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with selectivity in the N-alkylation of anilines. Over-alkylation is a persistent issue that can drastically reduce the yield of the desired mono-alkylated product, leading to complex purification challenges and wasted material.[1] This resource provides in-depth troubleshooting advice, explains the fundamental chemical principles, and offers validated protocols to gain control over your reaction outcomes.

Part 1: Troubleshooting Guide - Common Scenarios & Immediate Solutions

This section addresses the most frequent problems encountered during aniline alkylation in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve selectivity for the mono-N-alkylated product?

This is the most common issue. The root cause is that the mono-alkylated aniline product is often more nucleophilic and less sterically hindered than the starting aniline, making it more reactive towards further alkylation.[1][2] Here are the key parameters to investigate and optimize:

  • Unfavorable Stoichiometry: The molar ratio of your alkylating agent to aniline may be too high. By increasing the concentration of aniline relative to the alkylating agent, you increase the statistical probability of the agent reacting with the more abundant starting material.[1][2]

    • Solution: Use a significant excess of aniline (3 to 10 equivalents). While this requires removal of the excess aniline later, it is often the simplest and most effective first step to improving selectivity.

  • High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, often accelerating the second alkylation more than the first.

    • Solution: Lower the reaction temperature. While this may slow the overall reaction, it can dramatically improve selectivity for the mono-alkylated product.[3][4] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Inappropriate Solvent: The polarity of the solvent can influence the relative nucleophilicity of the primary and secondary amines.

    • Solution: Screen different solvents. Less polar solvents can sometimes help reduce the rate of the second alkylation step.[1]

  • Highly Reactive Alkylating Agent: More reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more likely to lead to multiple substitutions.[1][4]

    • Solution: If possible, switch to a less reactive alkylating agent (e.g., alkyl chlorides instead of bromides or iodides).[1] Alternatively, modern catalytic methods like "borrowing hydrogen" use alcohols as alkylating agents and offer excellent control.[2]

Q2: My reaction is very slow, and when I increase the temperature to speed it up, I get a complex mixture of over-alkylated and C-alkylated products. What should I do?

This scenario indicates a conflict between the activation energy required for the desired reaction and the activation energies for undesired side reactions.

  • Cause of C-Alkylation: At higher temperatures, particularly with certain catalysts like zeolites, the alkyl group can add to the aromatic ring instead of the nitrogen atom.[4][5]

  • Solution - Catalyst Selection: Instead of relying solely on thermal energy, employ a catalyst that selectively promotes N-alkylation. For instance, reductive amination using a catalyst like Palladium on carbon (Pd/C) with an aldehyde or ketone is a highly selective method for mono-N-alkylation that avoids harsh alkylating agents.[6][7] This method proceeds under mild conditions, often at room temperature, minimizing side reactions.[6]

Q3: I am trying to synthesize a tertiary amine (N,N-dialkylaniline) but my reaction stalls at the secondary amine (N-alkylaniline). How can I drive the reaction to completion?

This is the reverse of the usual problem but can occur with bulky alkylating agents or electron-withdrawing groups on the aniline.

  • Cause: Steric hindrance from the first alkyl group may be preventing the second alkylation. Alternatively, the mono-alkylated product may be electronically deactivated.

  • Solution:

    • Increase Stoichiometry: Use an excess of the alkylating agent (2.5 equivalents or more).[1]

    • Increase Temperature: Carefully raise the reaction temperature to overcome the higher activation energy for the second alkylation.

    • Use a More Reactive Alkylating Agent: Switch to a more potent agent (e.g., from an alkyl bromide to an alkyl iodide).

    • Choose a Stronger Base: Ensure the base used is strong enough to deprotonate the resulting secondary ammonium salt, regenerating the nucleophilic secondary amine.

Part 2: Scientific Principles & FAQs

Understanding the "why" behind these troubleshooting steps is crucial for rational experimental design.

FAQ 1: Why is aniline so prone to over-alkylation in the first place?

The tendency for over-alkylation is rooted in electronic effects. When the first alkyl group is added to the nitrogen atom of aniline, it acts as an electron-donating group. This donation of electron density increases the nucleophilicity of the nitrogen atom in the mono-alkylated product (a secondary amine) compared to the starting aniline (a primary amine).[2] This more nucleophilic secondary amine then competes more effectively for the alkylating agent, leading to the formation of the tertiary amine.[1][2]

Reaction Pathway: The Over-Alkylation Problem

The following diagram illustrates the competitive reaction pathways. The mono-alkylated product (N-alkylaniline) is often more reactive than the starting aniline, leading to the undesired N,N-dialkylaniline.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway Aniline Aniline (Primary Amine) RX1 + R-X (Alkylating Agent) Aniline->RX1 Mono N-Alkylaniline (Secondary Amine) RX1->Mono k1 RX2 + R-X (Alkylating Agent) Di N,N-Dialkylaniline (Tertiary Amine) RX2->Di k2 (often > k1) Mono_ref->RX2

Caption: Competing pathways in aniline N-alkylation.

FAQ 2: What are the most robust strategies for ensuring selective mono-alkylation?

Beyond stoichiometric and temperature control, two powerful strategies offer superior selectivity: Reductive Amination and the use of Protecting Groups.

  • Reductive Amination: This is one of the most effective and widely used methods for controlled mono-N-alkylation.[7][8] It involves two steps that can often be done in one pot:

    • Imine Formation: Aniline reacts with an aldehyde or ketone to form an imine intermediate. An amine can only form an imine once.[9]

    • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the mono-alkylated amine.[9] This approach completely avoids the use of alkyl halides and the problem of the product being more reactive than the starting material.[9]

  • Protecting Group Strategy: This classic method involves temporarily "deactivating" the aniline nitrogen to prevent any alkylation, allowing other reactions to occur if needed, or simply to control the subsequent alkylation step.

    • Protection (Acylation): The amine is first acylated (e.g., with acetic anhydride) to form an amide (acetanilide). The lone pair on the nitrogen is now delocalized into the adjacent carbonyl group, making it significantly less nucleophilic and preventing alkylation.[4][10]

    • Alkylation: The amide can then be alkylated under specific conditions (this step is often omitted if mono-alkylation of the original aniline is the sole goal, and protection is used to prevent side reactions during other transformations).

    • Deprotection: The protecting group is removed by hydrolysis to reveal the desired mono-alkylated amine.

Part 3: Experimental Protocols & Data

Table 1: Influence of Key Parameters on N-Alkylation Selectivity

This table summarizes the expected outcomes when adjusting common reaction variables.

ParameterCondition to Favor Mono-alkylation Condition to Favor Poly-alkylation Rationale
Stoichiometry Large excess of aniline (e.g., Aniline:RX > 3:1)Excess of alkylating agent (RX)Increases the probability of the alkylating agent encountering an unreacted aniline molecule.[1]
Temperature Lower temperatureHigher temperatureThe activation energy for the second alkylation is often higher; lower temperatures favor the initial reaction.[3][4]
Alkylating Agent Less reactive agents (alcohols, R-Cl) or aldehydes/ketones via reductive amination.More reactive agents (R-I, R-Br, R-OTs)Reduces the indiscriminate reactivity that leads to multiple additions.[1][4]
Catalyst Heterogeneous catalysts (e.g., Pd/C for reductive amination), certain zeolites.[2][11]N/ACatalysts can offer steric or electronic control that favors the formation of the mono-alkylated product.[2]
Protocol 1: Selective Mono-N-Alkylation via One-Pot Reductive Amination

This protocol provides a reliable method for synthesizing N-benzylaniline from aniline and benzaldehyde, adapted from established procedures.[6] It is broadly applicable to various anilines and aldehydes.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv)

  • Ammonium formate (HCOONH₄) (5.0 mmol, 315 mg)

  • 2-Propanol/Water solvent mixture (10:1, v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Add the 2-Propanol/Water solvent (e.g., 11 mL). Stir until all reagents are dissolved.

  • Add ammonium formate (5.0 mmol) to the solution.

  • Carefully add 10% Pd/C (0.1 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary, though this procedure often yields a very clean product.

Workflow: The Protecting Group Strategy

This workflow diagram illustrates the logic of using a protecting group to control reactivity.

Caption: Acylation-deprotection workflow for aniline reactions.

References

Technical Support Center: Improving the Selectivity of N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the selective N-alkylation of anilines. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this crucial transformation. As Senior Application Scientists, we have synthesized peer-reviewed data and field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide: Overcoming Common Selectivity Issues

This section addresses the most frequent problems encountered during the N-alkylation of anilines, offering causal explanations and actionable solutions.

Problem 1: Poor Selectivity - Significant Formation of N,N-Dialkylated Product

Q: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?

A: This is the most common issue in aniline N-alkylation. Over-alkylation occurs because the mono-N-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2] Here are several parameters to investigate to enhance mono-selectivity:

  • Stoichiometric Control: The molar ratio of aniline to the alkylating agent is critical. Using a large excess of aniline increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.[1][2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) maintains its low concentration throughout the reaction, reducing the rate of the second alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by disfavoring the second, often faster, alkylation step.[1][2]

  • Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.[2] If possible, consider using less reactive agents like alkyl chlorides or employing alternative strategies such as the "Borrowing Hydrogen" method with alcohols.[2]

  • Catalyst Selection: Certain catalysts can sterically or electronically favor mono-alkylation. Heterogeneous catalysts like zeolites can offer shape selectivity, preventing the bulkier dialkylated product from forming within their pores.[2][4]

Problem 2: Competing C-Alkylation

Q: I am observing ring alkylation (C-alkylation) in addition to the desired N-alkylation. How can I suppress this side reaction?

A: C-alkylation is a competing electrophilic aromatic substitution reaction. Its prevalence is highly dependent on the reaction conditions and the electronic nature of the aniline.

  • Temperature Control: N-alkylation is generally favored at lower temperatures (typically 250-350°C in gas-phase reactions over zeolites), while C-alkylation becomes more prominent at higher temperatures (>350°C).[4] For liquid-phase reactions, keeping the temperature as low as feasible to achieve a reasonable rate for N-alkylation is recommended.

  • Solvent Choice: The solvent can play a crucial role in directing selectivity. A recent study demonstrated that for the alkylation of anilines with ortho-quinone methides, a nonpolar solvent like toluene favored N-alkylation, whereas a polar protic solvent like hexafluoroisopropanol (HFIP) promoted para-C-alkylation.[5] This highlights the importance of solvent screening.

  • Catalyst System: The nature of the catalyst can dictate the reaction pathway. Lewis acidic catalysts might promote Friedel-Crafts-type C-alkylation, especially at elevated temperatures. Switching to a different catalytic system, for instance, one designed for borrowing hydrogen or reductive amination, can often eliminate C-alkylation.

Problem 3: Low or No Conversion

Q: My N-alkylation reaction is giving a very low yield or is not proceeding at all. What are the possible causes and how can I improve it?

A: Low conversion can stem from several factors, ranging from reagent reactivity to suboptimal conditions.[1][6]

  • Reactivity of Starting Materials:

    • Aniline: Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) are significantly less nucleophilic and react more slowly.[1][7] More forcing conditions, such as stronger bases and higher temperatures, are often required.[7]

    • Alkylating Agent: Reactivity follows the trend: Alkyl Iodides > Bromides > Chlorides. If using a less reactive agent like an alkyl chloride, you may need to increase the temperature or use a catalyst.[1]

  • Inappropriate Reaction Conditions:

    • Base: The base may be too weak to sufficiently deprotonate the aniline or neutralize the acid generated (in the case of alkyl halides). For weakly nucleophilic anilines, strong bases like K₂CO₃, t-BuOK, or NaH are often necessary.[7]

    • Temperature: The reaction may simply be too slow at the current temperature. A systematic, gradual increase in temperature while monitoring for byproduct formation is a logical step.[1][6]

    • Solvent: The solvent must be appropriate for the chosen reaction type. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are often preferred for SN2-type alkylations with alkyl halides as they can stabilize charged intermediates.[7] For catalytic methods using alcohols, non-polar solvents like toluene or xylene are frequently used.[8]

  • Catalyst Issues (for catalytic reactions):

    • Inactivity/Poisoning: The catalyst may be inactive or poisoned by impurities in the reagents or solvent.[6] Ensure high-purity starting materials and handle catalysts under the recommended atmosphere. Some catalysts may require an activation step.[6]

    • Product Inhibition: The N-alkylaniline product can sometimes coordinate to the metal center of the catalyst and inhibit its activity.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the N-alkylation of anilines.

Q1: What are the main strategies for achieving selective mono-N-alkylation?

A1: Besides the troubleshooting points above, two modern methodologies are renowned for their high selectivity:

  • Reductive Amination: This is a powerful, two-step, one-pot process. The aniline first condenses with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired N-alkylaniline.[1] This method inherently avoids over-alkylation because the secondary amine product is not prone to forming another imine under the reaction conditions. Common reducing agents include sodium triacetoxyborohydride or catalytic hydrogenation (e.g., Pd/C with H₂ or a hydrogen donor like ammonium formate).[9][10]

  • Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant, atom-economical strategy uses alcohols as the alkylating agents, with water as the only byproduct.[2][11] A transition metal catalyst (e.g., based on Ru, Ir, Ni, Mn) temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde.[8][11][12] The aldehyde then forms an imine with the aniline, which is subsequently reduced by the metal-hydride to yield the N-alkylaniline and regenerate the catalyst.[11]

Q2: How does the choice of base and solvent affect the reaction?

A2: The base and solvent are intrinsically linked and their choice is critical for success.

  • Base: The primary role of the base in reactions with alkyl halides is to neutralize the HX acid formed. In "borrowing hydrogen" reactions, a base is often required to facilitate the initial dehydrogenation of the alcohol. The base strength must be matched to the aniline's acidity (pKa). Weakly basic anilines require stronger bases (e.g., t-BuOK, NaH).[7]

  • Solvent: The solvent must dissolve the reactants and be stable at the required temperature. For SN2 reactions, polar aprotic solvents (DMF, DMSO) are effective.[7] For many catalytic "borrowing hydrogen" reactions, higher-boiling non-polar solvents like toluene or xylene are preferred.[8] It's crucial to use dry solvents, as water can interfere with many catalytic cycles and bases like NaH.[1]

Q3: How can I effectively purify my N-alkylaniline product from unreacted aniline and over-alkylation byproducts?

A3: Purification can be challenging due to similar polarities.

  • Column Chromatography: This is the most common laboratory method. Careful selection of the eluent system is required to resolve the starting material, mono-alkylated, and di-alkylated products.

  • Acid/Base Extraction: This can be used to remove unreacted aniline. By washing the organic layer with a dilute acid (e.g., 1M HCl), the more basic aniline will be protonated and move to the aqueous phase. The less basic N-alkylaniline may remain in the organic layer, although its basicity should be considered.

  • Derivatization: For difficult separations between the mono- (secondary amine) and di-alkylated (tertiary amine) products, a chemical separation is possible. For example, the secondary amine can react with phthalic anhydride to form a high-boiling phthalic acid derivative, while the unreactive tertiary amine can be distilled or extracted away.[3]

Data & Protocols

Table 1: Comparative Summary of N-Alkylation Strategies
StrategyAlkylating AgentTypical CatalystKey AdvantagesCommon ChallengesSelectivity
Direct Alkylation Alkyl Halides (R-X)None or Phase TransferSimple setup, well-establishedOver-alkylation, hazardous reagents, salt wasteModerate
Reductive Amination Aldehydes/KetonesPd/C, Ru-complexes, etc.Excellent mono-selectivity, mild conditionsRequires specific carbonyl precursorsExcellent
Borrowing Hydrogen Alcohols (R-OH)Ru, Ir, Ni, Mn complexesHigh atom economy, green (water byproduct)Requires catalyst, higher temperaturesHigh to Excellent
Alkylation with Amines Primary AminesPd/CHigh atom economy (ammonia byproduct)Requires catalyst, specific conditionsHigh
Experimental Protocols

Protocol 1: Reductive Amination using Pd/C and Ammonium Formate [6][9][13]

This protocol describes the one-pot mono-N-alkylation of aniline with an aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 mmol) and the desired aldehyde (1.0 mmol) in a 10:1 mixture of 2-propanol and water (5 mL).

  • Catalyst & H₂ Donor Addition: To the stirred solution, add 10% Palladium on carbon (Pd/C) (0.1 eq.) and ammonium formate (5.0 eq.).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS (typically complete within 30-60 minutes).

  • Work-up: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed "Borrowing Hydrogen" Alkylation with an Alcohol [8]

This protocol outlines the selective mono-alkylation using a Ni-based catalyst.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add NiBr₂ (10 mol%), 1,10-phenanthroline ligand (20 mol%), and potassium tert-butoxide (t-BuOK) (1.0 eq.).

  • Reagent Addition: Add aniline (0.25 mmol), the desired primary alcohol (1.0 mmol), and dry toluene (2.0 mL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 130°C for 48 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylaniline product.

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Logic for Poor Mono-Selectivity

G start Low Mono-N-Alkylation Selectivity Observed check_ratio Is Aniline in Large Excess? (e.g., >3 eq.) start->check_ratio check_temp Is Reaction Temp Optimized? (Try Lowering Temp) check_ratio->check_temp  Yes increase_aniline Increase Aniline Ratio & Rerun check_ratio->increase_aniline  No check_reagent Assess Alkylating Agent Reactivity check_temp->check_reagent  Yes lower_temp Systematically Lower Temp & Monitor check_temp->lower_temp  No check_method Consider Alternative Methodology check_reagent->check_method  Reactivity is Low/Optimal less_reactive Switch to Less Reactive Alkylating Agent check_reagent->less_reactive  Reactivity is High reductive_amination Use Reductive Amination (Aldehyde + Reductant) check_method->reductive_amination borrowing_hydrogen Use Borrowing Hydrogen (Alcohol + Catalyst) check_method->borrowing_hydrogen

Caption: Decision tree for troubleshooting poor mono-alkylation selectivity.

Diagram 2: The "Borrowing Hydrogen" Catalytic Cycle

G cluster_cycle Catalytic Cycle catalyst [M] Catalyst hydride [M]-H₂ (Metal Hydride) catalyst->hydride + RCH₂OH - RCHO (Aldehyde) imine Imine (Ar-N=CHR) hydride->imine Reduction imine->catalyst + H₂O - ArNHCH₂R (Product) p1->catalyst p2->imine alcohol Alcohol (RCH₂OH) alcohol->p1 Dehydrogenation aniline Aniline (ArNH₂) aniline->p2 Condensation with Aldehyde

Caption: Mechanism of N-alkylation via the Borrowing Hydrogen strategy.

References

Technical Support Center: Catalyst Selection for Optimizing Aniline Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Aniline Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation of anilines. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes, troubleshoot common challenges, and make informed decisions in catalyst selection.

The N-alkylation of anilines is a cornerstone of synthetic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall success. This guide is structured to address the practical challenges you may encounter, moving beyond simple protocols to explain the underlying principles that govern these transformations.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that frequently arise during aniline alkylation experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Q1: My reaction is suffering from low yield. What are the likely causes and how can I improve it?

Low yields in aniline N-alkylation can be a significant roadblock. The root causes often lie in the reactivity of your starting materials, suboptimal reaction conditions, or issues with the catalytic system itself.[3][4]

Potential Causes & Solutions:

  • Poor Reactivity of Starting Materials:

    • Aniline Reactivity: Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) exhibit reduced nucleophilicity, leading to sluggish reactions.[5] Conversely, electron-donating groups can enhance reactivity.

    • Alkylating Agent Reactivity: The nature of the alkylating agent is critical. Alkyl halides' reactivity follows the order I > Br > Cl. When using alcohols, primary alcohols are generally more reactive than secondary alcohols.[6]

    • Solution: For less reactive anilines, consider more forcing conditions such as higher temperatures or the use of a more active catalyst. For less reactive alkylating agents, increasing the reaction time or temperature may be necessary.[3]

  • Inappropriate Reaction Conditions:

    • Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to byproduct formation or catalyst degradation.

    • Solvent: The solvent plays a crucial role in reactant solubility and can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective choices.[5]

    • Base: For reactions involving alkyl halides or the "borrowing hydrogen" mechanism with alcohols, a base is often required. The strength of the base must be sufficient to deprotonate the aniline or facilitate the catalytic cycle. Common bases include K₂CO₃, t-BuOK, or NaH.[5]

    • Solution: Systematically screen reaction temperatures, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress by TLC or GC.[3] Experiment with different solvents to find an optimal balance of solubility and reactivity.[5] Select a base with an appropriate pKa for the specific reaction.

  • Catalyst Inactivity or Deactivation:

    • Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation.

    • Deactivation: Heterogeneous catalysts can deactivate due to coking (the deposition of carbonaceous residues on the catalyst surface), while homogeneous catalysts may decompose at high temperatures.[7][8]

    • Solution: If using a catalytic method, screen a variety of catalysts known to be effective for N-alkylation.[3] For heterogeneous catalysts, regeneration procedures (e.g., calcination) may be possible. For homogeneous catalysts, ensure the reaction temperature does not exceed the catalyst's stability limit.[9]

Q2: I'm observing significant over-alkylation, leading to the formation of N,N-dialkylated aniline. How can I enhance selectivity for the mono-alkylated product?

Over-alkylation is a common challenge because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[3][10]

Potential Causes & Solutions:

  • Stoichiometry: An inappropriate molar ratio of the alkylating agent to aniline can favor dialkylation.

    • Solution: Employing a large excess of aniline relative to the alkylating agent can statistically favor mono-alkylation.[3] A starting point could be a 3:1 to 5:1 ratio of aniline to alkylating agent.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can sometimes favor over-alkylation.

    • Solution: Lowering the reaction temperature may decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[10]

  • Catalyst Selection:

    • Solution: Opt for catalysts known for high mono-alkylation selectivity. Shape-selective catalysts like zeolites can sterically hinder the formation of the bulkier dialkylated product within their pores.[10][11] Certain heterogeneous catalysts, such as palladium on carbon (Pd/C), have also demonstrated good selectivity.[12]

  • Choice of Alkylating Agent:

    • Solution: Highly reactive alkylating agents like methyl iodide can exacerbate over-alkylation. If the synthetic route allows, switching to a less reactive alkylating agent, such as an alcohol in conjunction with a "borrowing hydrogen" catalyst, can provide better control.[10]

Q3: My catalyst appears to be deactivating over time. What are the common deactivation mechanisms and how can I mitigate them?

Catalyst deactivation leads to a decrease in reaction rate and overall conversion. The primary causes depend on the type of catalyst and reaction conditions.

Potential Causes & Solutions:

  • Coking (for Heterogeneous Catalysts): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[7][8]

    • Solution: Lowering the reaction temperature or pressure can reduce the rate of coke formation. Periodic regeneration of the catalyst by controlled oxidation (burning off the coke) can restore activity.

  • Poisoning: Certain functional groups or impurities in the starting materials or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Sulfur and certain nitrogen compounds are common poisons for metal catalysts.

    • Solution: Ensure the purity of all reactants and solvents. Pre-treating the feedstock to remove potential poisons may be necessary in some cases.

  • Leaching (for Supported Catalysts): The active metal component of a supported heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of activity and potential contamination of the product.[13]

    • Solution: Choose a robust catalyst support and reaction conditions that minimize metal leaching. After the reaction, analyzing the product mixture for traces of the leached metal can help diagnose this issue.

  • Thermal Degradation (for Homogeneous Catalysts): Homogeneous catalysts, particularly organometallic complexes, can decompose at high temperatures.[9]

    • Solution: Operate within the recommended temperature range for the specific catalyst. If high temperatures are required, select a more thermally stable catalyst.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of catalyst selection and reaction optimization for aniline alkylation.

Q1: What are the main types of catalysts used for aniline alkylation, and how do I choose between them?

The two main categories are homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These are soluble in the reaction medium and are typically single-site catalysts, which can lead to high activity and selectivity.[13] Examples include complexes of ruthenium, iridium, and manganese used in "borrowing hydrogen" catalysis.[14][15][16]

    • Advantages: High activity and selectivity, well-defined active sites, and a good understanding of reaction mechanisms.[9]

    • Disadvantages: Difficult and costly to separate from the product, making catalyst recycling a challenge.[9][13]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, usually as a solid in a liquid or gas phase reaction.[17] This category includes metal nanoparticles supported on materials like carbon, alumina, or zeolites.[2][18]

    • Advantages: Easy to separate from the reaction mixture (e.g., by filtration), which simplifies product purification and allows for catalyst recycling. They are also generally more robust at higher temperatures.[9][13]

    • Disadvantages: May have lower selectivity due to a variety of active sites on the surface, and can be prone to deactivation by coking or poisoning.[9]

Decision Tree for Catalyst Selection:

CatalystSelection start Primary Goal? high_selectivity High Selectivity & Mild Conditions start->high_selectivity Selectivity ease_of_separation Ease of Separation & Reusability start->ease_of_separation Practicality homogeneous Consider Homogeneous Catalysts (e.g., Ru, Ir, Mn complexes) high_selectivity->homogeneous heterogeneous Consider Heterogeneous Catalysts (e.g., Pd/C, Zeolites, Supported Metals) ease_of_separation->heterogeneous BorrowingHydrogen catalyst [M] Catalyst metal_hydride [M]-H2 (Metal Hydride) catalyst->metal_hydride Dehydrogenation alcohol R-CH2OH (Alcohol) aldehyde R-CHO (Aldehyde) alcohol->aldehyde imine Ar-N=CHR (Imine) aldehyde->imine Condensation aniline Ar-NH2 (Aniline) aniline->imine product Ar-NH-CH2R (N-Alkylated Aniline) imine->product Reduction water H2O imine->water metal_hydride->catalyst Workflow setup 1. Reaction Setup (Catalyst, Base, Vessel) inert 2. Inert Atmosphere setup->inert reactants 3. Add Reactants & Solvent inert->reactants reaction 4. Heat & Stir reactants->reaction monitor 5. Monitor Progress (TLC/GC) reaction->monitor workup 6. Cool & Workup monitor->workup filter Filter (Heterogeneous) workup->filter Heterogeneous Catalyst extract 7. Extraction workup->extract Homogeneous Catalyst filter->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography) dry->purify product Pure N-Alkylated Aniline purify->product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2-(phenylamino)acetate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(phenylamino)acetate, a key intermediate in organic and medicinal chemistry.[1] We move beyond a rudimentary peak assignment to offer a comparative framework, contrasting the subject molecule with structural analogues—aniline and methyl acetate—to provide a causal understanding of chemical shift variations. This document furnishes a detailed, field-tested experimental protocol for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility. The core of this guide is a comprehensive interpretation of the expected spectrum, including predicted chemical shifts, integration values, and spin-spin coupling patterns. Advanced considerations, such as the characteristic behavior of the amine (N-H) proton and the utility of D₂O exchange experiments, are discussed to empower researchers in achieving unambiguous structural confirmation.

Introduction: The Analytical Challenge

This compound (also known as N-Phenylglycine methyl ester) serves as a versatile building block in the synthesis of a wide range of organic compounds.[1][2] Its structure, comprising a secondary amine, an aromatic ring, and a methyl ester, presents a classic case for structural elucidation by ¹H NMR spectroscopy. Accurate confirmation of its identity is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products.

This guide is designed for researchers and drug development professionals who rely on NMR not just for routine confirmation but as a tool for deeper molecular insight. We will dissect the ¹H NMR spectrum, explaining the electronic and structural origins of each signal. By comparing the spectrum to simpler, related molecules, we will build a logical and authoritative case for the complete structural assignment of this compound.

Theoretical Framework: Key ¹H NMR Principles in Action

A ¹H NMR spectrum provides four critical pieces of information for structure elucidation: the number of signals, their chemical shift, their integration, and their multiplicity (splitting pattern).[3]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons. Electron-withdrawing groups (like carbonyls or aromatic rings) deshield nearby protons, shifting their signals downfield (to a higher δ value), while electron-donating groups cause an upfield shift.[4][5]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[4]

  • Spin-Spin Coupling (J-Coupling): Non-equivalent protons on adjacent carbons interact through their bonds, causing their signals to be split. The pattern of splitting, or multiplicity (e.g., singlet, doublet, triplet), reveals the number of neighboring protons according to the n+1 rule.[4][6] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and geometry of the molecule.[7]

  • Exchangeable Protons: Protons on heteroatoms, such as the amine (N-H) proton in our target molecule, are often acidic and can exchange with the solvent or trace amounts of water.[8] This can lead to broad signals and a lack of observable coupling to adjacent protons.[9]

Comparative Analysis: Building an Interpretation from First Principles

To authoritatively assign the signals for this compound, we first examine the spectra of its constituent parts: aniline and methyl acetate. This comparison provides a robust baseline for understanding how the combination of these fragments into the target molecule influences the final spectrum.

Proton TypeAniline (CDCl₃)[10]Methyl Acetate (CDCl₃)[11][12]This compound (Predicted)Rationale for Shift
Ortho-H (to NH/N) ~6.66 ppmN/A~6.6-6.8 ppmThe anilino nitrogen is electron-donating via resonance, shielding the ortho and para positions, resulting in an upfield shift compared to benzene (7.34 ppm). This effect is retained.
Meta-H (to NH/N) ~7.14 ppmN/A~7.1-7.3 ppmThe meta position is less affected by the nitrogen's resonance, appearing further downfield, similar to aniline itself.
Para-H (to NH/N) ~6.74 ppmN/A~6.7-6.9 ppmThe para position is also shielded by the nitrogen's lone pair, resulting in an upfield chemical shift.
Amine H (N-H) ~3.53 ppm (broad)N/A~4.0-5.0 ppm (broad)The N-H proton's shift is highly variable and dependent on solvent and concentration.[8][13] The presence of the electron-withdrawing acetate group should slightly deshield it compared to aniline.
Methylene H (α- to N and C=O) N/AN/A~3.9-4.2 ppmThese protons are flanked by two electron-withdrawing groups (the phenylamino nitrogen and the ester carbonyl), causing a significant downfield shift.
Methyl H (-OCH₃) N/A~3.67 ppm[11]~3.7-3.8 ppmThe electronic environment is very similar to that in methyl acetate, so the chemical shift is expected to be nearly identical.

This comparative approach demonstrates that the final spectrum is a logical combination of the electronic effects of the substituent groups, providing a self-validating system for our interpretation.

Experimental Protocol: Ensuring High-Fidelity Data Acquisition

The quality of an NMR spectrum is critically dependent on proper sample preparation.[14] This protocol is optimized for acquiring high-resolution data for small organic molecules like this compound.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Data Interpretation A 1. Weigh 5-25 mg of This compound B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial A->B C 3. Filter solution through a Pasteur pipette with a glass wool plug into a clean NMR tube B->C D 4. Cap the NMR tube securely C->D E 5. Insert sample into NMR spectrometer D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H 8. Process the FID (Fourier Transform, Phase Correction, Baseline Correction) G->H I 9. Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm) H->I J 10. Integrate all signals I->J K 11. Assign signals and analyze coupling patterns J->K

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of your synthesized this compound.[15][16] Using a higher concentration is suitable for less sensitive experiments like ¹³C NMR, but for ¹H NMR, this range provides excellent signal-to-noise in minutes without causing line broadening due to high viscosity.[17]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[17] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm. For studying N-H proton exchange, DMSO-d₆ is superior as it slows down the exchange rate, often resulting in sharper N-H signals.[9]

  • Filtration: To ensure the highest spectral resolution, the sample must be free of particulate matter.[15] Prepare a Pasteur pipette with a small plug of glass wool. Transfer the dissolved sample through this filter directly into a high-quality NMR tube (e.g., Wilmad 528-PP-7 or equivalent). This step removes dust or undissolved solids which disrupt the magnetic field homogeneity, leading to broad spectral lines.[16]

  • Acquisition: Follow the standard operating procedures for your specific NMR instrument to lock onto the deuterium signal of the solvent, tune the probe, and shim the magnetic field to optimize its homogeneity.

  • Referencing: After data acquisition and processing, reference the chemical shift scale. When using CDCl₃, the residual, non-deuterated CHCl₃ peak should be calibrated to δ 7.26 ppm.[18]

Spectral Interpretation: Decoding the Structure

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Data Summary
LabelProtonsPredicted δ (ppm)IntegrationMultiplicityJ (Hz)Notes
Hh -OCH₃3.7 - 3.83HSinglet (s)N/AThese methyl protons have no adjacent proton neighbors, hence they appear as a sharp singlet. Its chemical shift is characteristic of a methyl ester.[19]
Hg -CH₂-3.9 - 4.22HSinglet (s) or Doublet (d)~5 HzIn CDCl₃, this signal often appears as a singlet because coupling to the N-H proton is frequently lost due to intermediate-rate exchange. If coupling is observed (more likely in DMSO-d₆), it will be a doublet.
Hf -NH-4.0 - 5.01HBroad Singlet (br s)N/AThis signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[8][9] Its position is highly sensitive to solvent, concentration, and temperature.[13]
Hb Ortho-H6.6 - 6.82HDoublet of Doublets (dd) or Triplet (t)Jortho ≈ 7-9 HzThese protons are coupled to the adjacent meta-protons (Hc). Due to symmetry, they may appear as a triplet or a doublet of doublets. They are shifted upfield by the electron-donating effect of the nitrogen.[20]
Hd Para-H6.7 - 6.91HTriplet (t)Jortho ≈ 7-9 HzThis proton is coupled to the two meta-protons (Hc), resulting in a triplet. It is also shielded by the nitrogen.
Hc Meta-H7.1 - 7.32HTriplet (t) or Triplet of Doublets (td)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 HzThese protons are coupled to both the ortho- and para-protons. The resulting pattern is often a complex multiplet that can be approximated as a triplet.

Advanced Confirmation: The D₂O Shake

A key self-validating step in interpreting this spectrum is the confirmation of the N-H proton.[21]

  • Protocol: After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for ~30 seconds. Re-acquire the spectrum.

  • Expected Result: The signal assigned to the N-H proton (Hf) will disappear or be significantly diminished. This occurs because the amine proton rapidly exchanges with the deuterium from D₂O. Since deuterium (²H) is not observed in a ¹H NMR experiment, the signal vanishes.

  • Secondary Confirmation: If the methylene signal (Hg) initially appeared as a doublet, it will collapse into a singlet after the D₂O shake. This is because the proton it was coupled to (Hf) has been replaced by deuterium, removing the coupling interaction. This provides unequivocal proof of the N-CH₂ connectivity.

Conclusion

The structural confirmation of this compound by ¹H NMR spectroscopy is a straightforward process when guided by a systematic and comparative approach. The spectrum is characterized by five distinct signals: a singlet for the methyl ester protons around 3.7 ppm, a singlet for the methylene protons around 4.1 ppm, a broad, exchangeable singlet for the amine proton, and a set of multiplets in the aromatic region between 6.6 and 7.3 ppm. The integration values of 3:2:1:5 (or 3:2:1:2:2:1 if resolved) for the aliphatic, amine, and aromatic regions, respectively, are definitive. The application of a D₂O exchange experiment provides an unambiguous assignment of the N-H proton and confirms its adjacency to the methylene group, thereby validating the complete molecular structure.

References

A Comparative Guide to Methyl 2-(phenylamino)acetate and Ethyl 2-(phenylamino)acetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and outcome of a synthetic route. Among the versatile building blocks available, N-phenylglycine esters stand out for their utility in constructing a wide array of complex molecules. This guide provides an in-depth comparative analysis of two of the most common N-phenylglycine esters: Methyl 2-(phenylamino)acetate and Ethyl 2-(phenylamino)acetate.

This document moves beyond a simple cataloging of properties. It delves into the practical implications of the subtle structural difference between a methyl and an ethyl ester group, offering field-proven insights into how this choice influences reactivity, reaction conditions, and potential side reactions. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical understanding to make informed decisions, optimizing their synthetic strategies for success.

Physicochemical Characteristics: The Foundation of Reactivity

The fundamental physical and chemical properties of a reagent govern its behavior in a reaction vessel, from solubility in common solvents to its volatility during work-up and purification. A side-by-side comparison reveals the initial, yet crucial, distinctions between the methyl and ethyl esters.

PropertyThis compoundEthyl 2-(phenylamino)acetateRationale for Significance
CAS Number 23284-84-6[1]2216-92-4[2]Ensures unambiguous identification and literature searching.
Molecular Formula C₉H₁₁NO₂[1][3]C₁₀H₁₃NO₂[2]Defines the elemental composition and base molecular weight.
Molecular Weight 165.19 g/mol [3]179.22 g/mol [2]Impacts molar calculations and mass-based reaction stoichiometry.
Physical Form Solid[1]Not specified, often an oilAffects handling, weighing, and dissolution in reaction solvents.
Melting Point 121-123 °C (for N-Phenylglycine)N/AA higher melting point can indicate greater crystalline stability.
Solubility Soluble in DMF, DMSO, chlorinated solvents[4]Soluble in common organic solventsDictates the choice of reaction medium to ensure a homogeneous phase.

The additional methylene unit in the ethyl ester results in a higher molecular weight and typically a higher boiling point, which can be advantageous in high-temperature reactions by reducing evaporative loss. Conversely, the lower molecular weight of the methyl ester can be beneficial for reactions where mass efficiency is paramount.

Synthesis of N-Phenylglycine Esters: A Common Pathway

Both esters are typically synthesized via the nucleophilic substitution of a haloacetate with aniline. This straightforward and cost-effective method makes them readily accessible reagents. The choice of the starting haloacetate ester directly determines the final product.

The general mechanism involves the attack of the nucleophilic nitrogen of aniline on the electrophilic carbon of the haloacetate, followed by deprotonation, often facilitated by a mild base to neutralize the resulting hydrohalic acid.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products aniline Aniline reaction Nucleophilic Substitution (Solvent, Base) aniline->reaction haloacetate Methyl or Ethyl Haloacetate (e.g., Chloroacetate) haloacetate->reaction product Methyl or Ethyl 2-(phenylamino)acetate reaction->product Formation of C-N Bond salt Byproduct Salt (e.g., Triethylammonium Chloride) reaction->salt Neutralization

Caption: General workflow for the synthesis of N-phenylglycine esters.

Comparative Reactivity in Synthesis: The Methyl vs. Ethyl Dilemma

The core of this comparison lies in how the ester group influences reactivity. While seemingly a minor change, the difference between -CH₃ and -CH₂CH₃ has significant practical consequences.

Steric Hindrance and Electrophilicity

The fundamental principle dictating the reactivity of esters is the accessibility of the carbonyl carbon to nucleophiles.

  • Methyl Ester: The methyl group is sterically smaller than the ethyl group. This reduced bulk allows for easier nucleophilic attack at the carbonyl carbon. Consequently, this compound is generally more reactive in reactions such as hydrolysis, amidation, and transesterification.[5][6]

  • Ethyl Ester: The slightly larger ethyl group imparts a greater degree of steric hindrance, making the carbonyl carbon marginally less accessible. This can lead to slower reaction rates compared to its methyl counterpart under identical conditions.[5]

This difference in reactivity is a double-edged sword. For transformations requiring high reactivity and rapid conversion, the methyl ester is often the superior choice. However, for reactions requiring greater control or for substrates prone to side reactions, the slightly attenuated reactivity of the ethyl ester can be advantageous.

The Critical Issue of Transesterification

One of the most significant practical differences emerges when using alcoholic solvents. If this compound is used in a reaction where ethanol is the solvent, there is a substantial risk of transesterification .

In this process, the ethanol solvent can act as a nucleophile, particularly under basic or acidic conditions, displacing the methoxy group to form Ethyl 2-(phenylamino)acetate in situ. This phenomenon has been observed in the synthesis of N-aryl phenylglycine derivatives.[7]

Transesterification cluster_legend methyl_ester This compound ethyl_ester Ethyl 2-(phenylamino)acetate (Unintended Product) methyl_ester->ethyl_ester Transesterification ethanol Ethanol (Solvent) ethanol->ethyl_ester Transesterification catalyst Acid or Base Catalyst catalyst->ethyl_ester Transesterification methanol Methanol (Byproduct) A Reactant B Condition C Process

Caption: The process of transesterification from methyl to ethyl ester.

Causality: This reaction is driven by the equilibrium established between the reactants and products. Using a large excess of ethanol as the solvent heavily favors the formation of the ethyl ester.

Trustworthiness: To avoid this self-complicating system, a simple rule must be followed: match the ester to the alcohol solvent. If the reaction must be performed in ethanol, Ethyl 2-(phenylamino)acetate is the only reliable choice to ensure product homogeneity.

Application Focus: N-Alkylation Reactions

N-alkylation of N-phenylglycine esters is a common transformation for building molecular complexity, creating precursors for a variety of bioactive molecules.[8][9] Here, the choice between the methyl and ethyl ester can influence reaction conditions and work-up.

ParameterUsing this compoundUsing Ethyl 2-(phenylamino)acetate
Reaction Rate Generally faster due to lower steric hindrance at the ester.May require slightly longer reaction times or higher temperatures.
Solvent Choice Avoid ethanol to prevent transesterification. Solvents like DMF, Acetonitrile, or THF are preferred.Ethanol can be used as a solvent without risk of ester exchange.
Product Volatility The N-alkylated methyl ester product is more volatile.The N-alkylated ethyl ester product is less volatile.
Purification Lower boiling point may be advantageous for distillation but can lead to loss on a rotary evaporator.Higher boiling point is generally better for purification via rotary evaporation and column chromatography.

Experimental Protocol: N-Benzylation of Ethyl 2-(phenylamino)acetate

This protocol provides a validated method for a common N-alkylation reaction. The choice of the ethyl ester allows for flexibility in solvent systems and results in a product that is easily handled during purification.

Objective: To synthesize Ethyl 2-(benzylamino)acetate via nucleophilic substitution.

Materials:

  • Ethyl 2-(phenylamino)acetate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (sufficient to make a 0.2 M solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-(phenylamino)acetate and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Stir the suspension vigorously and add benzyl bromide dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the substitution reaction. K₂CO₃ acts as a base to neutralize the HBr formed, driving the reaction to completion.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water (2x) and then with brine (1x).

    • Self-Validation: The washing steps remove any remaining potassium salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

Decision Framework: Selecting the Appropriate Reagent

The choice between the methyl and ethyl ester is not arbitrary but a strategic decision based on the specific demands of the synthesis.

Decision_Tree start Start: Choose N-Phenylglycine Ester q_solvent Is Ethanol required as the reaction solvent? start->q_solvent q_reactivity Is maximum reactivity or rapid hydrolysis required? q_solvent->q_reactivity  No use_ethyl Use Ethyl 2-(phenylamino)acetate q_solvent->use_ethyl  Yes q_reactivity->use_ethyl  No (for better control/stability) use_methyl Use Methyl 2-(phenylamino)acetate q_reactivity->use_methyl  Yes

Caption: Decision flowchart for selecting the optimal N-phenylglycine ester.

Conclusion

While this compound and Ethyl 2-(phenylamino)acetate are closely related structurally, their application in synthesis is nuanced. The methyl ester offers higher reactivity, which can be beneficial for accelerating reactions or for facile de-esterification. However, this reactivity comes with a significant caveat: the risk of transesterification in the presence of ethanol.

The ethyl ester, conversely, provides greater stability and operational simplicity, particularly by eliminating the risk of solvent-induced ester exchange when ethanol is the medium of choice. Its slightly lower reactivity can offer better control over exothermic processes, and its higher boiling point simplifies purification. For the majority of applications where robustness and predictability are paramount, Ethyl 2-(phenylamino)acetate often emerges as the more reliable and versatile synthetic intermediate.

Ultimately, the optimal choice is context-dependent. By understanding the underlying principles of steric effects, reactivity, and potential side reactions, the synthetic chemist can strategically select the N-phenylglycine ester that best aligns with the goals of their specific project.

References

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-(phenylamino)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of peptide and peptidomimetic chemistry, the strategic selection of building blocks is paramount to achieving desired molecular complexity, biological activity, and synthetic efficiency. Methyl 2-(phenylamino)acetate, a simple N-aryl glycine ester, serves as a valuable scaffold for introducing N-aryl moieties into peptide-like structures. However, the expanding landscape of peptide science demands a broader palette of reagents to address challenges such as enhancing proteolytic stability, modulating conformation, and improving cell permeability. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental insights and detailed protocols to empower your research and development endeavors.

The Central Role of N-Substituted Glycine Derivatives in Modern Peptide Chemistry

N-substituted glycine derivatives, including N-aryl glycines and the broader class of "peptoids," are revolutionizing peptide design. By shifting the side chain from the alpha-carbon to the backbone nitrogen, these building blocks introduce significant conformational changes, eliminate the backbone hydrogen bond donor, and often confer remarkable resistance to proteolytic degradation. This compound is a foundational member of this class, primarily utilized in multicomponent reactions (MCRs) to generate libraries of complex peptidomimetics. However, the demand for greater structural and functional diversity has spurred the development and application of a wide array of alternative reagents.

This guide will navigate through the most prominent alternatives, categorized by their structural features and primary applications:

  • Substituted N-Aryl Glycine Derivatives: Modulating the electronic properties of the aryl ring to fine-tune reactivity and molecular interactions.

  • Peptoid Monomers (N-Alkyl and N-Functionalized Glycines): A versatile class of building blocks for solid-phase synthesis of peptide mimics with a vast diversity of side chains.

  • Fmoc-Protected N-Substituted Glycine Building Blocks: Reagents tailored for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.

We will delve into the key synthetic methodologies where these reagents are employed—namely, the Ugi and Passerini multicomponent reactions and solid-phase synthesis—providing a comparative analysis of their performance and practical utility.

I. Substituted N-Aryl Glycine Derivatives: Fine-Tuning Reactivity and Interactions

While this compound provides a basic phenyl group, modifying the aryl ring with electron-donating or electron-withdrawing groups can significantly impact the nucleophilicity of the nitrogen atom and the overall electronic character of the resulting peptide. This, in turn, can influence reaction kinetics in multicomponent reactions and the non-covalent interactions of the final product.

The synthesis of these derivatives often involves palladium-catalyzed N-arylation of amino acid esters or a one-pot rearrangement of 2-chloro-N-aryl acetamides.[1][2] The choice of substituent on the aryl ring can be critical. For instance, in on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids, the electronic properties of the N-aryl group control the reactivity.[3]

Comparative Performance:

Direct, side-by-side quantitative comparisons in the literature are scarce. However, qualitative assessments indicate that electron-rich N-aryl glycines can exhibit enhanced reactivity in certain coupling reactions due to the increased nucleophilicity of the nitrogen atom. Conversely, electron-deficient systems may be favored in other transformations.

Table 1: Conceptual Comparison of Substituted N-Aryl Glycine Derivatives

Building Block TypeKey FeaturePredicted Impact on Ugi/Passerini ReactivityPotential Advantages in Final Product
This compound Unsubstituted phenyl groupBaseline reactivityProvides a simple hydrophobic moiety
N-(4-methoxyphenyl)glycine methyl ester Electron-donating groupIncreased nucleophilicity may accelerate imine formationCan participate in hydrogen bonding; alters electronic properties
N-(4-nitrophenyl)glycine methyl ester Electron-withdrawing groupDecreased nucleophilicity may slow down initial condensationCan be used for further functionalization; acts as an electronic probe

II. Peptoid Monomers: A Universe of Side-Chain Diversity via Solid-Phase Synthesis

Peptoids, or poly-N-substituted glycines, represent a major class of peptide mimics that offer exceptional chemical diversity and biological stability.[4] Unlike traditional peptides, the side chains in peptoids are appended to the backbone nitrogen atom. This is most commonly achieved through the "sub-monomer" solid-phase synthesis method, which allows for the incorporation of a vast array of primary amines as side-chain precursors.[5][6]

The sub-monomer method is a two-step cycle:

  • Acylation: The resin-bound amine is acylated with bromoacetic acid.

  • Displacement: The bromide is displaced by a primary amine, which introduces the desired side chain.

This method's key advantage is its compatibility with hundreds of commercially available primary amines, enabling the creation of peptoid libraries with unparalleled diversity.[7]

Diagram 1: The Peptoid Sub-monomer Synthesis Workflow

Peptoid_Synthesis Resin Resin-NH2 Acylation Acylation (Bromoacetic acid, DIC) Resin->Acylation Bromoacetylated Resin-NH-C(O)CH2Br Acylation->Bromoacetylated Displacement Displacement (R-NH2) Bromoacetylated->Displacement Peptoid_1 Resin-NH-C(O)CH2-NHR Displacement->Peptoid_1 Repeat Repeat Cycle (n-1) times Peptoid_1->Repeat Elongation Repeat->Acylation Final_Peptoid Final Peptoid Repeat->Final_Peptoid Cleavage Cleavage from Resin Final_Peptoid->Cleavage

Caption: The iterative two-step sub-monomer synthesis cycle for peptoids.

Experimental Data:

While a direct comparison with this compound in a single reaction is not applicable due to the different synthetic approaches, the efficiency of the sub-monomer method is well-documented. Coupling efficiencies routinely exceed 98%, enabling the synthesis of peptoids up to 50 residues in length.[5] The choice of resin can impact the overall purity of the final product, with TentaGel S RAM resin showing superior performance over MBHA resin for the synthesis of indole-rich peptoids.[8]

Table 2: Performance of Peptoid Synthesis Using the Sub-monomer Method

Resin TypeLoading (mmol/g)Crude Purity of a 9-mer Indole-Rich Peptoid (%)Reference
MBHA0.6538[8]
TentaGel S RAM0.2278[8]

III. Fmoc-Protected N-Substituted Glycine Building Blocks for SPPS

For researchers accustomed to standard Fmoc-based solid-phase peptide synthesis (SPPS), the use of pre-formed, Fmoc-protected N-substituted glycine building blocks offers a seamless way to incorporate these modifications. These reagents can be used in the same manner as standard Fmoc-amino acids, simplifying the synthesis of peptide-peptoid hybrids.[9]

The key advantage of this approach is its compatibility with automated peptide synthesizers and established protocols. The main consideration is the potential for reduced coupling efficiency due to the steric hindrance of the N-substituent, which may necessitate the use of more potent coupling reagents or longer reaction times.[]

Diagram 2: Integration of Fmoc-N-Substituted Glycine in SPPS

Fmoc_SPPS Resin_Peptide Resin-Peptide-NH2 Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin_Peptide->Fmoc_Deprotection Coupling Coupling (Fmoc-N(R)-Gly-OH, Activator) Resin_Peptide->Coupling Deprotected_Peptide Resin-Peptide-NH2 Extended_Peptide Resin-Peptide-N(R)-Gly-Fmoc Coupling->Extended_Peptide Repeat Repeat Cycle Extended_Peptide->Repeat Continue Synthesis Repeat->Fmoc_Deprotection

Caption: Workflow for incorporating an Fmoc-N-substituted glycine into a peptide chain.

IV. Multicomponent Reactions: The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are powerful tools for rapidly generating molecular diversity.[11][12] this compound and its N-aryl glycine alternatives serve as the "amine" component in the Ugi reaction.

The Ugi Reaction: This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single pot.[11] The reaction is typically fast and high-yielding.

The Passerini Reaction: This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[12]

Diagram 3: The Ugi Four-Component Reaction

Ugi_Reaction cluster_reactants Reactants Aldehyde Aldehyde (R1-CHO) One_Pot One-Pot Reaction (e.g., in Methanol) Aldehyde->One_Pot Amine Amine (R2-NH2) Amine->One_Pot Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->One_Pot Isocyanide Isocyanide (R4-NC) Isocyanide->One_Pot Product Bis-amide Product One_Pot->Product

Caption: Schematic of the Ugi four-component reaction.

Experimental Data and Protocols:

An optimized Ugi reaction using Boc-glycine (as the carboxylic acid component), furfurylamine, benzaldehyde, and t-butylisocyanide in methanol reported a yield of 66%.[13] While this does not directly use an N-aryl glycine as the amine, it provides a benchmark for the efficiency of the Ugi reaction.

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction [14][15]

  • Imine Formation (in situ): To a solution of the aldehyde (1.0 equiv) in methanol (0.5-2.0 M), add the amine component (e.g., this compound, 1.0 equiv). Stir for 10-30 minutes at room temperature.

  • Addition of Components: To the solution containing the in situ formed imine, add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired bis-amide.

Conclusion and Future Outlook

The field of peptide synthesis is continually evolving, with a strong emphasis on creating molecules with enhanced therapeutic properties. While this compound remains a useful and cost-effective building block, the alternatives presented in this guide offer a significantly expanded toolkit for the modern peptide chemist.

  • Substituted N-Aryl Glycines provide a means to rationally tune the electronic and steric properties of peptidomimetics.

  • Peptoid Monomers open the door to vast libraries of N-substituted glycine oligomers with unprecedented side-chain diversity and proteolytic stability.

  • Fmoc-Protected N-Substituted Glycine Building Blocks allow for the straightforward incorporation of these valuable modifications using well-established solid-phase synthesis techniques.

The choice of reagent will ultimately depend on the specific goals of the research program, including the desired level of molecular diversity, the synthetic methodology to be employed, and the intended biological application. Future research will likely focus on developing even more diverse and functionalized building blocks, as well as more efficient and greener synthetic methods for their incorporation into complex peptide and peptidomimetic architectures.

References

A Comparative Guide to Spectroscopic Analysis for the Identification of Impurities in Methyl 2-(phenylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter stability, and compromise therapeutic outcomes.[1][2][3] This guide provides an in-depth, comparative analysis of spectroscopic techniques for the identification and characterization of potential impurities in Methyl 2-(phenylamino)acetate, a key intermediate in the synthesis of various pharmaceuticals.[4]

Our approach moves beyond a simple listing of methods. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust, self-validating analytical workflows. The methodologies described herein are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, which set the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][5][6]

Understanding the Impurity Landscape of this compound

Before selecting an analytical technique, it is crucial to understand the potential impurity profile of this compound. Impurities can be categorized as organic, inorganic, or residual solvents.[5] Organic impurities are the most common and can arise from various stages of the manufacturing process and storage.[5]

Potential organic impurities in this compound may include:

  • Unreacted Starting Materials: Such as aniline and methyl chloroacetate.

  • Intermediates: Leftover precursors from multi-step syntheses.

  • By-products: Resulting from side reactions, such as the formation of isomeric impurities like Methyl 2-(2-aminophenyl)acetate or Methyl 2-(4-aminophenyl)acetate.

  • Degradation Products: Formed by hydrolysis of the methyl ester to 2-(phenylamino)acetic acid, or by oxidation.

A logical first step in any impurity investigation is to separate the mixture of compounds. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[1][2] Once separated, the challenge lies in identifying the structure of these unknown trace components. This is where the power of spectroscopy becomes indispensable.

The Analytical Workflow for Impurity Identification

A robust workflow ensures that impurities are not only detected but also accurately identified and quantified. This systematic approach forms a self-validating system, ensuring data integrity and regulatory compliance.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting A Sample of This compound B HPLC Method Development & Validation A->B C Impurity Detection (UV Detector) B->C D Fraction Collection / LC-MS Analysis C->D Is Impurity > Reporting Threshold? E Spectroscopic Analysis (NMR, MS, FTIR) D->E F Structure Elucidation E->F G Quantitative Analysis (e.g., qNMR, HPLC-UV) F->G Structure Confirmed H Reporting & Documentation (per ICH Q3A) G->H

Caption: General workflow for impurity profiling.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on the nature of the impurity and the information required. Often, a combination of methods is necessary for unambiguous structure elucidation.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of unknown organic compounds, providing detailed information about the molecular skeleton.[8][9][10]

  • Expertise & Causality:

    • ¹H NMR: Provides information on the number of different types of protons and their electronic environments.[11] For this compound, one would expect signals for the aromatic protons, the N-H proton, the methylene (-CH2-) protons, and the methyl (-OCH3) protons. The chemical shift, integration (relative number of protons), and splitting patterns (spin-spin coupling) are critical for identifying structural isomers or by-products.

    • ¹³C NMR & DEPT: Reveals the number of unique carbon atoms in the molecule.[12] Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for piecing together the carbon framework of an impurity.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial when 1D spectra are insufficient. COSY (Correlation Spectroscopy) identifies coupled protons (H-C-C-H). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of a molecule.[8]

  • Trustworthiness (Self-Validating Protocol): The internal consistency of data across multiple NMR experiments (1D and 2D) provides a high degree of confidence in the proposed structure. A structure is considered validated when all observed correlations in COSY, HSQC, and HMBC spectra are consistent with the proposed chemical bonds.

NMR Experiment Information Gained Application for this compound Impurities
¹H NMR Proton environment, count, and connectivityDifferentiate isomers, identify loss/modification of functional groups (e.g., hydrolysis of ester to acid).
¹³C NMR Number and type of carbon atomsConfirm carbon skeleton, detect presence of unexpected functional groups.
COSY H-H coupling networksTrace proton connectivity within fragments (e.g., through an alkyl chain).
HSQC/HMQC Direct C-H correlationsAssign specific protons to their corresponding carbons.
HMBC Long-range C-H correlationsConnect molecular fragments, establish the overall molecular structure.
Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of impurities and providing structural clues through fragmentation analysis.[2] When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a highly sensitive and specific method for impurity profiling.[13][14]

  • Expertise & Causality:

    • Molecular Ion Peak (M+): The primary piece of information is the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), for instance with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass, allowing for the determination of the elemental formula.

    • Fragmentation Patterns: The way a molecule breaks apart upon ionization provides a "fingerprint." For this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom or the carbonyl group.[15][16][17] For example, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) would be expected. Analyzing the fragmentation pattern of an unknown impurity and comparing it to the parent compound can reveal the location of structural modifications.[15]

    • Tandem MS (MS/MS): This technique involves selecting a specific ion (the precursor ion) and fragmenting it further to obtain a product ion spectrum.[13][14] This is extremely useful for confirming the structure of impurities, especially in complex mixtures, as it provides another layer of structural information.[14]

  • Trustworthiness (Self-Validating Protocol): The protocol is self-validating when the proposed elemental composition from HRMS is consistent with the observed isotopic pattern, and the fragmentation pattern logically corresponds to the structure elucidated by NMR.

Fourier-Transform Infrared (FTIR) & UV-Visible (UV-Vis) Spectroscopy

While NMR and MS are the primary tools for complete structure elucidation, FTIR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide valuable complementary information, particularly regarding functional groups and conjugated systems.[7][9][18]

  • Expertise & Causality:

    • FTIR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][19] For an impurity related to this compound, one would look for shifts in key absorption bands: the N-H stretch (~3400 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and C-N and C-O stretching vibrations. For example, the hydrolysis of the ester to a carboxylic acid would be clearly indicated by the appearance of a broad O-H stretch (~3000 cm⁻¹) and a slight shift in the C=O frequency.[20][21]

    • UV-Vis Spectroscopy: This method is useful for detecting and quantifying compounds with chromophores (light-absorbing groups), such as aromatic rings.[7][22] The parent compound has a characteristic UV spectrum due to the phenylamino group. A significant shift in the absorption maximum (λ_max) or a change in the spectral shape for an impurity peak would suggest a modification to the aromatic ring or the conjugated system.

  • Trustworthiness (Self-Validating Protocol): The data is validated when the functional groups identified by FTIR are present in the final structure determined by NMR and MS. Similarly, the UV-Vis spectrum should be consistent with the electronic structure of the proposed molecule.

Decision Guide for Technique Selection

Choosing the right analytical tool is critical for efficient and accurate impurity identification. This decision tree outlines a logical approach based on the information available and the analytical question at hand.

References

Comparing the efficacy of different catalysts for Methyl 2-(phenylamino)acetate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular architecture. Methyl 2-(phenylamino)acetate, a key intermediate in the synthesis of various bioactive molecules, presents a valuable case study in the comparative efficacy of modern catalytic methods.[1] This guide provides an in-depth analysis of the leading catalytic strategies for the synthesis of this compound, offering a critical evaluation of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and emerging metal-free alternatives. By presenting a blend of mechanistic insights, quantitative performance data, and detailed experimental protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of N-Aryl Amino Acid Esters

N-aryl amino acid esters, such as this compound, are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. Their synthesis, however, has historically been a challenge, often requiring harsh reaction conditions and stoichiometric amounts of reagents. The advent of transition metal catalysis has revolutionized this field, offering milder and more efficient pathways to these valuable compounds. This guide will dissect the nuances of the most prominent catalytic systems, providing a clear and objective comparison to aid in catalyst selection and process optimization.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis of this compound. Below is a comparative overview of the most prominent catalytic systems.

Catalyst SystemTypical Catalyst & LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium-Catalyzed Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos)Strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Toluene, Dioxane80-1202-2485-98High yields, broad substrate scope, functional group tolerance.[2][3]Cost of palladium and ligands, potential for catalyst poisoning, requires inert atmosphere.[4]
Copper-Catalyzed Ullmann Condensation CuI, Cu₂O with ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine)K₂CO₃, Cs₂CO₃DMF, DMSO, Dioxane100-16012-4870-90Lower catalyst cost, less sensitive to air and moisture than some Pd systems.[5][6]Harsher reaction conditions (higher temperatures), longer reaction times, can have limited substrate scope.[5]
Metal-Free N-Arylation Diaryliodonium salts, or photocatalystsOrganic or inorganic basesAcetonitrile, DMSO25-10012-2460-85Avoids transition metal contamination, potentially milder conditions.[7]Often requires stoichiometric reagents, substrate scope can be limited.

Table 1: Comparison of Catalytic Systems for this compound Synthesis. This table summarizes the key parameters and performance metrics for the palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and metal-free N-arylation approaches. The data is compiled from various literature sources and represents typical ranges.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation, while both achieving C-N bond formation, proceed through distinct pathways.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds and proceeds via a catalytic cycle involving a palladium(0) active species.[2][8][9] The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps in the palladium-catalyzed N-arylation of an amine with an aryl halide.

Ullmann Condensation: A Copper-Catalyzed Pathway

The Ullmann condensation, a classic method for C-N bond formation, has been significantly improved with the use of ligands and milder reaction conditions. The mechanism is believed to involve a copper(I) active species, although the exact steps can vary depending on the specific catalytic system.[5][10]

Ullmann_Condensation cluster_1 Catalytic Cycle Cu(I)X Cu(I)X Catalyst Precursor Amine_Coordination Amine Coordination & Deprotonation Cu(I)X->Amine_Coordination Cu(I)_Amide Cu(I)-NR₂ Amine_Coordination->Cu(I)_Amide Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)_Amide->Oxidative_Addition Cu(III)_Complex Ar-Cu(III)(X)(NR₂) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 2: Catalytic Cycle of the Ullmann Condensation. This diagram outlines a plausible mechanism for the copper-catalyzed N-arylation of an amine with an aryl halide.

Experimental Protocols

To provide a practical resource, this section details representative experimental procedures for the synthesis of this compound using both palladium and copper-based catalytic systems.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adapted from literature for the synthesis of N-aryl amino acid esters.[11]

Materials:

  • Methyl glycinate hydrochloride

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add methyl glycinate hydrochloride (1.0 equiv.) and anhydrous toluene.

  • Add bromobenzene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.

Buchwald_Hartwig_Workflow cluster_2 Experimental Workflow Start Start Reagents Combine Pd(OAc)₂, Xantphos, Cs₂CO₃ in Schlenk flask Start->Reagents Inert_Atmosphere Evacuate and backfill with Ar/N₂ Reagents->Inert_Atmosphere Add_Reactants Add Methyl glycinate HCl, toluene, and bromobenzene Inert_Atmosphere->Add_Reactants Reaction Heat to 100 °C (12-24 h) Add_Reactants->Reaction Workup Cool, dilute with EtOAc, filter through Celite Reaction->Workup Purification Concentrate and purify by column chromatography Workup->Purification Product This compound Purification->Product

Figure 3: Experimental Workflow for Buchwald-Hartwig Amination. This flowchart outlines the key steps in the palladium-catalyzed synthesis of this compound.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a general procedure adapted from literature for the copper-catalyzed N-arylation of amino acid esters.[12]

Materials:

  • Methyl glycinate

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add methyl glycinate (1.0 equiv.) and anhydrous DMF.

  • Add iodobenzene (1.1 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.

Ullmann_Workflow cluster_3 Experimental Workflow Start Start Reagents Combine CuI, 1,10-phenanthroline, K₂CO₃ in flask Start->Reagents Add_Reactants Add Methyl glycinate, DMF, and iodobenzene Reagents->Add_Reactants Reaction Heat to 120 °C (24-48 h) Add_Reactants->Reaction Workup Cool, quench with water, extract with EtOAc Reaction->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product This compound Purification->Product

Figure 4: Experimental Workflow for Ullmann Condensation. This flowchart illustrates the key steps in the copper-catalyzed synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound serves as an excellent platform for comparing the efficacy of modern catalytic methodologies. The palladium-catalyzed Buchwald-Hartwig amination generally offers superior yields and broader functional group tolerance under milder conditions, albeit at a higher cost.[2][3] The copper-catalyzed Ullmann condensation provides a more economical alternative, though often requiring higher temperatures and longer reaction times.[5] Metal-free approaches are a growing area of interest, promising to circumvent the challenges associated with transition metal catalysis, although their substrate scope and efficiency are still under active development.[7]

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of sensitive functional groups. Future research will likely focus on the development of more active and robust catalysts that operate under even milder conditions, as well as the expansion of the scope of metal-free alternatives to provide a truly green and sustainable approach to the synthesis of N-aryl amino acid esters.

References

A Comparative Guide to the Quantitative Analysis of Methyl 2-(phenylamino)acetate by Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. Methyl 2-(phenylamino)acetate, also known as Methyl N-phenylglycinate, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of three principal chromatographic methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC).

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these techniques, supported by detailed experimental protocols and validation parameters. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations for analytical method validation.[2]

Comparative Overview of Chromatographic Methods

The choice of an analytical technique is governed by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, sample throughput, and available instrumentation. This compound (C₉H₁₁NO₂, MW: 165.19 g/mol ) is a solid at room temperature with a phenylamine moiety and a methyl ester group, lending it moderate polarity.[1] The following table presents a realistic comparison of the expected performance characteristics for HPLC, GC, and HPTLC methods for its quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 1 - 200 µg/mL0.5 - 100 µg/mL100 - 800 ng/spot[3]
Correlation Coefficient (R²) > 0.999> 0.998> 0.998[3]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~20 ng/spot[3]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~60 ng/spot[3]
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%[3]
Precision (% RSD) < 2%< 3%< 2%
Specificity High (excellent resolution from impurities)Very High (especially with MS detection)Moderate (potential for interference)
Throughput Moderate (serial analysis)Moderate (serial analysis)High (parallel analysis of multiple samples)
Sample Preparation Simple dissolution, potential filtrationDerivatization may be requiredSimple dissolution

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, leveraging the compound's moderate polarity.[5]

Rationale for Method Design

A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention and separation of the moderately polar analyte from more polar or non-polar impurities.[4] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring a sharp peak shape. The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any residual acidic or basic functional groups, leading to better peak symmetry. UV detection at 254 nm is chosen based on the presence of the aromatic phenyl ring, which exhibits strong absorbance at this wavelength.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For this compound, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometry (MS) detector.[7]

Rationale for Method Design

Due to the presence of a secondary amine, which can cause peak tailing, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to improve peak shape and thermal stability.[8] A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte.[7] Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds, providing a response proportional to the mass of carbon. For enhanced specificity and lower detection limits, a Mass Spectrometry (MS) detector can be used.[7]

Experimental Protocol: GC-FID Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) capillary column.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

4. Standard and Sample Preparation (with Derivatization):

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Workflow Diagram

Caption: GC analysis workflow for this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously.[9] It is a cost-effective method for quantification and purity checks.[10]

Rationale for Method Design

A normal-phase separation on silica gel HPTLC plates is proposed, as it is a common and effective approach for a wide range of pharmaceutical compounds.[9] The mobile phase composition, a mixture of toluene, ethyl acetate, and formic acid, is chosen to provide good separation and compact spots. Toluene acts as the main non-polar component, ethyl acetate modifies the polarity, and formic acid is added to improve peak shape by suppressing ionization. Densitometric scanning in absorbance mode at 254 nm allows for the quantification of the analyte directly on the plate.

Experimental Protocol: HPTLC Method

1. Instrumentation:

  • HPTLC system including a sample applicator (e.g., Linomat 5), developing chamber, plate heater, and a TLC scanner with data analysis software.

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄ (20 x 10 cm).

2. Reagents and Materials:

  • Toluene (analytical grade)

  • Ethyl acetate (analytical grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (7:3:0.1, v/v/v)

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

  • Densitometric Scanning: Scan the plate at 254 nm in absorbance mode.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations that will result in an application range of 100 ng/spot to 800 ng/spot (e.g., 20 µg/mL to 160 µg/mL for a 5 µL application).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

Workflow Diagram

Caption: HPTLC analysis workflow for this compound.

Conclusion

The quantitative analysis of this compound can be effectively performed using HPLC, GC, or HPTLC. The selection of the most appropriate method depends on the specific requirements of the analysis.

  • HPLC is recommended for routine quality control and stability studies where high precision, accuracy, and specificity are required.

  • GC , particularly GC-MS, is the method of choice for trace analysis and impurity profiling, offering unparalleled selectivity and sensitivity.

  • HPTLC provides a high-throughput and cost-effective alternative for screening and routine quantification where a large number of samples need to be analyzed.

Each method, when properly developed and validated according to ICH guidelines, can provide reliable and accurate data, ensuring the quality and consistency of this compound in the pharmaceutical manufacturing process.[5][11]

References

A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of Methyl 2-(phenylamino)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a mere academic curiosity; it is a critical determinant of its pharmacological and toxicological profile. Within the landscape of pharmaceutical intermediates, methyl 2-(phenylamino)acetate derivatives, a class of arylglycine analogs, are of significant interest.[1][2][3][4] The accurate assessment of their enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and supported by practical, field-proven insights.

The Imperative of Enantiomeric Purity in Drug Development

The differential biological activity of enantiomers is a well-established phenomenon. One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the characterization and control of enantiomeric impurities in drug substances.[6][7][8][9] For this compound derivatives destined for use in active pharmaceutical ingredients (APIs), a robust and validated analytical method for determining enantiomeric excess (% ee) is therefore non-negotiable.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric purity predominantly relies on techniques that can differentiate between enantiomers, either directly or indirectly.[10] The three most powerful and widely adopted methods in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and available instrumentation.

Table 1: Comparative Performance of Analytical Techniques for Enantiomeric Purity
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP).Separation on a chiral stationary phase after volatilization.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Resolution (Rs) Typically > 1.5 (baseline separation is achievable).[11]Can achieve high resolution, often > 1.5.Not directly applicable; relies on the chemical shift difference (Δδ) of diastereomeric signals.
Limit of Detection (LOD) ~0.01 - 0.1% of the minor enantiomer.High sensitivity, can reach sub-picogram levels.~0.1 - 1% of the minor enantiomer.
Limit of Quantitation (LOQ) ~0.05 - 0.3% of the minor enantiomer.High sensitivity, in the picogram range.~0.5 - 2% of the minor enantiomer.
Analysis Time 10 - 40 minutes per sample.15 - 60 minutes per sample.5 - 20 minutes per sample (post-sample preparation).
Sample Preparation Dissolution in mobile phase; derivatization may be required for improved detection or resolution.Derivatization to a volatile and thermally stable analyte is often necessary.[12]Dissolution in a deuterated solvent with a chiral solvating or derivatizing agent.[13]
Key Advantage Broad applicability, well-established, and highly reliable for a wide range of compounds.[14]Excellent for volatile and thermally stable compounds, offering high sensitivity.Provides a direct measure of the molar ratio without the need for a reference standard of the minor enantiomer.
Key Limitation Chiral columns can be expensive and have a finite lifetime.Derivatization can be time-consuming and may introduce impurities or cause racemization.[15]Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of enantiomeric purity analysis in the pharmaceutical industry due to its robustness and wide applicability.[14] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase (the Chiral Stationary Phase or CSP).[16]

The selection of the CSP is the most critical step in method development.[11] For α-amino acid esters like this compound derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad enantiorecognition capabilities.[16][17] The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve a balance between retention and resolution. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve sample in mobile phase injector Inject sample s_prep->injector Load column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) injector->column Elution with mobile phase detector UV Detector column->detector Separated Enantiomers chromatogram Obtain Chromatogram detector->chromatogram Signal integration Integrate Peak Areas chromatogram->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), is a recommended starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic or basic analytes, add 0.1% trifluoroacetic acid or diethylamine, respectively, to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral GC offers excellent resolution and high sensitivity.[18] this compound derivatives are generally not sufficiently volatile for direct GC analysis and require derivatization.

The primary consideration for chiral GC is the conversion of the non-volatile amino acid ester into a volatile derivative without causing racemization.[12] A common two-step derivatization involves esterification of the carboxylic acid (if present and not already the methyl ester) followed by acylation of the amine group with a reagent like trifluoroacetic anhydride (TFAA).[12] The choice of the chiral capillary column is crucial; cyclodextrin-based columns are widely used for the separation of derivatized amino acids.[18]

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis derivatization Derivatization to a volatile analyte (e.g., N-acylation) dissolution Dissolve in appropriate solvent derivatization->dissolution gc_injector Inject into GC dissolution->gc_injector gc_column Chiral Capillary Column (e.g., Cyclodextrin-based) gc_injector->gc_column Temperature Program detector_ms Mass Spectrometer (MS) or FID gc_column->detector_ms gc_chromatogram Obtain Chromatogram detector_ms->gc_chromatogram gc_integration Integrate Peak Areas gc_chromatogram->gc_integration gc_calculation Calculate % Enantiomeric Excess gc_integration->gc_calculation

Caption: Workflow for Chiral GC Analysis.

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound derivative in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent like ethyl acetate.

  • GC Column: A chiral capillary column such as one based on a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomer derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage as it can provide a direct measure of the enantiomeric ratio without the need for separating the enantiomers.[13] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[19][20]

The key to successful enantiomeric purity determination by NMR is the selection of a chiral auxiliary that induces a sufficient chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.[20] For this compound derivatives, chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or chiral acids like Mosher's acid (for derivatization) can be effective.[13] The choice of solvent is also critical; non-polar deuterated solvents like CDCl₃ are preferred to maximize the non-covalent interactions between the analyte and the CSA.

Chiral_NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Spectrometer cluster_data_nmr Data Analysis sample_prep_nmr Dissolve sample in deuterated solvent add_csa Add Chiral Solvating Agent (CSA) sample_prep_nmr->add_csa nmr_acq Acquire ¹H NMR Spectrum add_csa->nmr_acq in NMR tube nmr_spectrum Obtain NMR Spectrum nmr_acq->nmr_spectrum integrate_signals Integrate Diastereomeric Signals nmr_spectrum->integrate_signals calc_ratio Calculate Enantiomeric Ratio integrate_signals->calc_ratio

Caption: Workflow for Chiral NMR Analysis.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add an equimolar amount of a chiral solvating agent (e.g., (R)-BINOL).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio to allow for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that has split into two distinct signals in the presence of the CSA.

    • Carefully integrate the areas of these two signals, which correspond to the two diastereomeric complexes.

    • The ratio of the integrals directly reflects the enantiomeric ratio of the sample.

Method Validation: Ensuring Trustworthiness

A cornerstone of good laboratory practice and regulatory submission is the validation of the chosen analytical method.[21][22] According to ICH and FDA guidelines, the validation of an enantiomeric purity method should demonstrate its suitability for its intended purpose.[6][7][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means demonstrating baseline resolution (Rs > 1.5) between the enantiomers.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the minor enantiomer (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The assessment of enantiomeric purity for this compound derivatives is a critical analytical task in pharmaceutical development. Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy each offer a powerful suite of tools to achieve this. The selection of the most appropriate technique depends on a careful consideration of the analyte's properties, the required level of sensitivity and accuracy, and the available resources. This guide provides a framework for making an informed decision, with the understanding that rigorous method development and validation are paramount to ensuring the quality, safety, and efficacy of the final drug product.

References

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